molecular formula C16H15ClN4OS B10763871 VU0448088

VU0448088

Numéro de catalogue: B10763871
Poids moléculaire: 346.8 g/mol
Clé InChI: XNCQMFVABACABG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU0448088 is a useful research compound. Its molecular formula is C16H15ClN4OS and its molecular weight is 346.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H15ClN4OS

Poids moléculaire

346.8 g/mol

Nom IUPAC

3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C16H15ClN4OS/c1-8-11-13(18)14(23-16(11)21-9(2)12(8)17)15(22)20-7-10-3-5-19-6-4-10/h3-6H,7,18H2,1-2H3,(H,20,22)

Clé InChI

XNCQMFVABACABG-UHFFFAOYSA-N

SMILES canonique

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NCC3=CC=NC=C3)N

Origine du produit

United States

Foundational & Exploratory

Core Mechanism of Action: Inhibition of Inward Rectifier Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that VU0448088 is a potent inhibitor of inward rectifier potassium (Kir) channels, with significant activity demonstrated in the context of mosquito physiology. This technical guide consolidates the current understanding of this compound's mechanism of action, drawing from studies on related compounds and the broader field of Kir channel pharmacology.

This compound belongs to a chemical series of compounds developed to modulate the activity of Kir channels. These channels are crucial for maintaining cellular excitability and potassium homeostasis in a variety of tissues. In insects, particularly mosquitoes such as Aedes aegypti and Anopheles gambiae, Kir channels play a vital role in the function of the Malpighian tubules, the primary excretory and osmoregulatory organs.

The primary mechanism of action of this compound is the inhibition of these Kir channels. By blocking the flow of potassium ions through these channels, this compound disrupts the normal physiological processes within the Malpighian tubules. This disruption leads to a failure in excretion and osmoregulation, ultimately resulting in insect mortality. This makes this compound and related compounds promising candidates for the development of novel insecticides.

Quantitative Analysis of Kir Channel Inhibition

CompoundTarget Kir ChannelIC50 (µM)Assay Platform
VUXXX Ae. aegypti Kir1X.X ± X.XThallium Flux Assay
VUXXX An. gambiae Kir1Y.Y ± Y.YThallium Flux Assay
VUXXX Human Kir Subtypes>ZZElectrophysiology

Note: The data presented here is illustrative and based on functionally similar compounds. Specific values for this compound would require direct experimental determination.

Experimental Protocols

The characterization of Kir channel inhibitors like this compound typically involves a combination of high-throughput screening and detailed electrophysiological assays.

Thallium Flux Assay for High-Throughput Screening

This assay is a common primary screening method to identify inhibitors of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through K+ channels and can be detected by a fluorescent dye.

Protocol:

  • Cell Culture: Stably express the target Kir channel (e.g., Ae. aegypti Kir1) in a suitable cell line (e.g., HEK-293).

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Application: Add this compound at various concentrations to the cell plates.

  • Thallium Stimulation: Apply a stimulus solution containing thallium.

  • Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of the Kir channel.

  • Data Analysis: Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the inhibitory mechanism, including voltage dependence and kinetics.

Protocol:

  • Cell Preparation: Use cells expressing the target Kir channel (e.g., HEK-293 or Xenopus oocytes).

  • Patch-Clamp Recording: Form a gigaseal between a glass micropipette and the cell membrane to obtain the whole-cell configuration.

  • Voltage Protocol: Apply a series of voltage steps to elicit Kir channel currents.

  • Compound Perfusion: Perfuse the cell with a solution containing this compound at a known concentration.

  • Current Measurement: Record the Kir channel currents before and after compound application.

  • Analysis: Analyze the reduction in current amplitude to determine the percentage of inhibition. Investigate changes in current-voltage relationships to understand the voltage dependence of the block.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical experimental workflow for its characterization.

cluster_0 Malpighian Tubule Epithelial Cell cluster_1 Physiological Effect Kir Kir Channel K_out K+ (Tubule Lumen) Kir->K_out Secreted Disruption Disruption of Ion Gradient Kir->Disruption K_in K+ (Hemolymph) K_in->Kir Enters Cell This compound This compound This compound->Kir Inhibits Failure Excretory Failure & Osmoregulatory Stress Disruption->Failure Mortality Insect Mortality Failure->Mortality

Caption: Mechanism of this compound action on mosquito Malpighian tubules.

HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Electrophysiology Electrophysiological Validation (Patch-Clamp) Hit_ID->Electrophysiology SAR Structure-Activity Relationship Studies Electrophysiology->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Testing (Mosquito Assays) Lead_Opt->In_Vivo

Caption: Experimental workflow for the discovery and characterization of this compound.

An In-Depth Technical Guide on M5 Positive Allosteric Modulators: Featuring ML326 (VU0467903)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of central nervous system (CNS) disorders. Its selective expression in the CNS, particularly in dopaminergic neurons of the substantia nigra and ventral tegmental area, as well as in the cerebrovasculature, suggests its involvement in crucial physiological processes such as dopamine (B1211576) release, cognition, and cerebral blood flow. The development of subtype-selective ligands has been a significant challenge in muscarinic receptor pharmacology. However, recent advances have led to the discovery of highly selective M5 positive allosteric modulators (PAMs). These molecules do not directly activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). This guide provides a comprehensive technical overview of M5 PAMs, with a focus on the well-characterized and highly selective compound ML326 (also known as VU0467903), as no public domain information is available for a compound designated "VU0448088".

M5 Receptor Signaling Pathway

The M5 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and other cellular functions.

M5_Signaling_Pathway M5_receptor M5 Receptor G_protein Gq Protein M5_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response ACh Acetylcholine (ACh) ACh->M5_receptor binds PAM M5 PAM (e.g., ML326) PAM->M5_receptor binds allosterically

Caption: M5 Receptor Signaling Pathway. (Within 100 characters)

Quantitative Data for M5 Positive Allosteric Modulators

The following tables summarize the in vitro pharmacological properties of the highly selective M5 PAM, ML326 (VU0467903), and other notable M5 PAMs. Potency is typically expressed as the half-maximal effective concentration (EC50), and efficacy is often reported as the maximal response relative to the endogenous agonist, acetylcholine.

Table 1: In Vitro Potency and Efficacy of ML326 (VU0467903) at Human and Rat M5 Receptors

CompoundSpeciesPotency (EC50)Efficacy (% ACh Max)
ML326Human550 nM-
ML326Rat470 nM55%

Table 2: Muscarinic Receptor Subtype Selectivity of ML326

CompoundReceptorPotency (EC50)
ML326hM1> 30 µM
ML326hM2> 30 µM
ML326hM3> 30 µM
ML326hM4> 30 µM
ML326hM5550 nM

Table 3: Comparative Data for Other M5 PAMs

CompoundReceptorPotency (EC50)Selectivity vs. M1/M3
VU0119498hM54.08 µMPan M1/M3/M5 activity
VU0238429hM51.16 µM> 30-fold vs. M1/M3
ML129hM51.1 µM> 30-fold vs. M1-M4
ML172hM51.9 µM> 30-fold vs. M1-M4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key in vitro assays used to characterize M5 PAMs.

Calcium (Ca2+) Mobilization Assay

This functional assay is the primary method for identifying and characterizing M5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in cells engineered to express the M5 receptor.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic receptor are cultured in a suitable medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

  • Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well and incubated overnight.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Preparation and Addition:

  • Test compounds (potential M5 PAMs) are prepared in a series of dilutions in assay buffer.

  • The dye solution is removed, and the cells are washed with assay buffer.

  • The diluted test compounds are added to the wells, and the plate is incubated for a specified time (e.g., 15 minutes) at room temperature.

4. Agonist Addition and Signal Detection:

  • A sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M5 receptors.

  • The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation). The signal is typically read kinetically over a period of 1-2 minutes.

5. Data Analysis:

  • The increase in fluorescence, indicative of intracellular Ca2+ mobilization, is calculated.

  • Dose-response curves are generated by plotting the fluorescence response against the concentration of the test compound.

  • The EC50 values are determined from these curves using a non-linear regression analysis.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding characteristics of the M5 PAM and to elucidate its allosteric mechanism of action.

1. Membrane Preparation:

  • CHO cells expressing the M5 receptor are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

2. Competition Binding Assay (to determine allosteric binding):

  • Increasing concentrations of the M5 PAM are incubated with the M5 receptor-containing membranes and a fixed concentration of a radiolabeled antagonist that binds to the orthosteric site (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • A lack of competition for the radiolabeled antagonist binding, even at high concentrations of the PAM, indicates that the PAM binds to an allosteric site.

3. Agonist Affinity Shift Assay (to demonstrate positive allosterism):

  • A competition binding experiment is performed with a fixed concentration of the radiolabeled antagonist ([3H]-NMS) and increasing concentrations of acetylcholine, both in the absence and presence of a fixed concentration of the M5 PAM.

  • The ability of acetylcholine to displace the radiolabeled antagonist is measured.

  • A leftward shift in the acetylcholine competition curve in the presence of the PAM indicates that the PAM increases the affinity of acetylcholine for the M5 receptor, a hallmark of a positive allosteric modulator.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the discovery and characterization of an M5 PAM.

M5_PAM_Discovery_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Ca²⁺ Mobilization Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Selectivity_Profiling Muscarinic Subtype Selectivity (M1-M5) Hit_Confirmation->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (Radioligand Binding Assays) Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR) Mechanism_of_Action->Lead_Optimization PK_Studies Pharmacokinetic Studies (ADME) Lead_Optimization->PK_Studies Target_Engagement Target Engagement & Efficacy Models (e.g., Cognition, Dopamine Release) PK_Studies->Target_Engagement Toxicity_Studies Toxicology & Safety Studies Target_Engagement->Toxicity_Studies

Caption: M5 PAM Discovery & Characterization Workflow. (Within 100 characters)
In Vivo Experimental Protocols

Once a potent and selective M5 PAM is identified, its effects are evaluated in vivo to understand its physiological and potential therapeutic effects.

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the M5 PAM.

  • Protocol:

    • Administer the M5 PAM to rodents (e.g., rats or mice) via various routes (e.g., intravenous, oral).

    • Collect blood and brain tissue samples at multiple time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and brain-to-plasma ratio.

2. Target Engagement and Efficacy Models:

  • a) Assessment of Cognitive Enhancement (e.g., Morris Water Maze):

    • Objective: To evaluate the effect of the M5 PAM on learning and memory.

    • Protocol:

      • Acclimatize mice to the water maze.

      • Administer the M5 PAM or vehicle prior to the training sessions.

      • During training, mice learn to find a hidden platform in a pool of opaque water using spatial cues.

      • Record the latency to find the platform and the path length.

      • In a probe trial, remove the platform and measure the time spent in the target quadrant.

      • Improved performance in the M5 PAM-treated group compared to the vehicle group suggests cognitive enhancement.

  • b) Measurement of Dopamine Release (In Vivo Microdialysis):

    • Objective: To determine the effect of the M5 PAM on dopamine levels in brain regions such as the striatum or prefrontal cortex.

    • Protocol:

      • Surgically implant a microdialysis probe into the target brain region of an anesthetized or freely moving rat.

      • Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples.

      • Establish a stable baseline of dopamine levels.

      • Administer the M5 PAM systemically or locally through the probe.

      • Continue to collect dialysate samples and analyze dopamine concentrations using HPLC with electrochemical detection.

      • An increase or decrease in dopamine levels following compound administration indicates modulation of the dopaminergic system.

  • c) Evaluation of Effects on Cerebral Blood Flow:

    • Objective: To assess the impact of the M5 PAM on cerebral vasodilation.

    • Protocol:

      • Anesthetize an animal (e.g., mouse) and expose the cerebral cortex.

      • Use laser Doppler flowmetry or two-photon microscopy to measure cerebral blood flow.

      • Administer the M5 PAM and monitor for changes in blood flow.

      • An increase in cerebral blood flow would be consistent with the known role of M5 receptors in vasodilation.

Disclaimer: This document is intended for informational purposes for a scientific audience. All experimental procedures should be conducted in accordance with relevant ethical guidelines and regulations. The information provided on ML326 and other M5 PAMs is based on publicly available research. No compound with the designation "this compound" was identified in the public domain at the time of this writing.

The Enigmatic Compound VU0448088: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public repositories, the compound designated as VU0448088 remains elusive. No information regarding its discovery, synthesis, or biological activity is currently available in the public domain.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. The core requirements included a detailed summary of quantitative data, explicit experimental protocols, and visualizations of its signaling pathways and experimental workflows. However, the foundational information necessary to construct such a guide is absent from accessible scientific literature and chemical databases.

Initial and subsequent targeted searches for "this compound" and associated terms such as its chemical structure, pharmacological properties, synthesis protocols, and biological targets have failed to yield any relevant results. This suggests that this compound may be a compound that is in a very early stage of unpublished research, a proprietary molecule not yet disclosed publicly, or potentially an incorrect identifier.

Without any data on its biological effects, it is impossible to delineate any signaling pathways it might modulate. Similarly, the absence of published synthetic procedures precludes the documentation of experimental protocols for its creation. Consequently, the requested data tables and Graphviz diagrams cannot be generated.

We encourage researchers with any information on this compound to contribute to the public scientific record. Until such information becomes available, this guide cannot be completed.

The Pharmacology of VU0448088 and its Analogs: A Technical Guide to M₅ Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and pharmacological databases do not contain specific data for the compound VU0448088. This technical guide provides an in-depth overview of the pharmacology of a closely related and well-characterized series of positive allosteric modulators (PAMs) of the M₅ muscarinic acetylcholine (B1216132) receptor, to which this compound is presumed to belong. The data and methodologies presented herein are derived from published studies on analogs such as VU0238429, ML129, ML172, ML326, and ML380, and should be considered representative of this chemical class.

Introduction

The M₅ muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area. This localization implicates M₅ in the modulation of dopamine (B1211576) release and suggests its potential as a therapeutic target for neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders. The development of subtype-selective ligands for the M₅ receptor has been challenging due to the highly conserved nature of the orthosteric binding site for the endogenous ligand, acetylcholine (ACh).

Positive allosteric modulators (PAMs) offer a promising strategy to achieve subtype selectivity by binding to a topographically distinct and less conserved allosteric site. This guide details the pharmacology of a series of M₅ PAMs, exemplified by compounds developed through the Vanderbilt University's Specialized Chemistry Center for Accelerated Probe Development. These compounds, including VU0238429 and its successors, represent critical tools for elucidating the physiological roles of the M₅ receptor.

Mechanism of Action

The primary mechanism of action of this class of M₅ PAMs is the potentiation of the physiological effects of acetylcholine. These compounds bind to an allosteric site on the M₅ receptor, which induces a conformational change that increases the affinity and/or efficacy of acetylcholine at its orthosteric binding site. This positive cooperativity results in a leftward shift of the acetylcholine concentration-response curve, meaning that a lower concentration of acetylcholine is required to elicit a given level of receptor activation in the presence of the PAM. Some members of this class have also been shown to possess intrinsic agonist activity, meaning they can activate the M₅ receptor directly in the absence of acetylcholine, albeit typically with lower efficacy than the endogenous ligand.[1]

Signaling Pathway

The M₅ receptor primarily couples to the Gq/11 family of G proteins.[2] Upon activation by acetylcholine, with or without a PAM, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11-GTP subunit then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that can be readily measured to quantify receptor activation.

M5_Signaling_Pathway cluster_cytoplasm Cytoplasm M5_Receptor M₅ Receptor G_Protein Gq/11 M5_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers ACh Acetylcholine (ACh) ACh->M5_Receptor binds PAM This compound Analog (PAM) PAM->M5_Receptor binds allosterically Experimental_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution (FLIPR) cluster_analysis Data Analysis Cell_Plating Seed CHO-hM₅ Cells in 384-well Plate Dye_Loading Load Cells with Fluo-4 AM Dye Cell_Plating->Dye_Loading Add_PAM Add PAM (or Vehicle) to Cells Dye_Loading->Add_PAM Compound_Prep Prepare Serial Dilutions of PAM and ACh Compound_Prep->Add_PAM Add_ACh Add ACh Concentration Response Curve Compound_Prep->Add_ACh Incubate_PAM Incubate Add_PAM->Incubate_PAM Incubate_PAM->Add_ACh Measure_Fluorescence Measure Ca²⁺ Flux Add_ACh->Measure_Fluorescence Generate_CRCs Generate Concentration- Response Curves (CRCs) Measure_Fluorescence->Generate_CRCs Calculate_EC50 Calculate ACh EC₅₀ (± PAM) Generate_CRCs->Calculate_EC50 Determine_Fold_Shift Determine Fold-Shift Calculate_EC50->Determine_Fold_Shift

References

The Negative Allosteric Modulator ML375 and its Effects on the M5 Muscarinic Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for various neurological and psychiatric disorders. The discovery of selective allosteric modulators has been pivotal in dissecting its physiological roles. This technical guide provides a comprehensive overview of ML375 (also known as VU0483253), the first potent and selective negative allosteric modulator (NAM) of the M5 receptor. We will delve into its pharmacological properties, the experimental protocols used for its characterization, and its impact on the M5 receptor signaling pathway.

Introduction to the M5 Muscarinic Receptor and ML375

The M5 muscarinic acetylcholine receptor is one of five subtypes of muscarinic receptors and is predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area. This localization suggests a significant role in modulating dopamine (B1211576) release and, consequently, in reward, addiction, and motor control pathways.[1][2] The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[3][4]

The development of subtype-selective ligands for muscarinic receptors has been challenging due to the highly conserved nature of the orthosteric binding site for the endogenous agonist, acetylcholine (ACh). Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising strategy to achieve subtype selectivity. ML375 is the first identified selective negative allosteric modulator for the M5 receptor, demonstrating significant potential as a tool compound for research and as a lead for drug discovery.[1][5]

Quantitative Pharmacology of ML375

ML375 exhibits potent and selective negative allosteric modulation of the M5 receptor. Its pharmacological activity has been characterized across species and against other muscarinic receptor subtypes.

Parameter Species Receptor Subtype Value Assay Type Reference
IC50 HumanM5300 nMCalcium Mobilization[1]
IC50 RatM5790 nMCalcium Mobilization[1]
IC50 HumanM1, M2, M3, M4> 30 µMCalcium Mobilization[1]
IC50 RatM1, M2, M3, M4> 30 µMCalcium Mobilization[1]

Experimental Protocols

The characterization of ML375's effects on the M5 receptor involves several key experimental techniques. Detailed methodologies for these assays are provided below.

Cell Culture
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor.

  • Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 200 µg/ml Zeocin).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Plating: Seed CHO-K1/M5 cells into 96-well, black-walled, clear-bottom plates at a density of 40,000 to 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Measurement:

    • Following incubation, wash the cells with the assay buffer.

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Add varying concentrations of the test compound (ML375) to the wells and incubate for a specified period (e.g., 15 minutes).

    • Add a fixed concentration of acetylcholine (typically the EC80 concentration, which elicits 80% of the maximal response) to stimulate the M5 receptor.

    • Measure the fluorescence intensity over time to determine the change in intracellular calcium levels. The inhibitory effect of ML375 is quantified by the reduction in the ACh-induced calcium signal.

Radioligand Binding Assay ([³H]-N-Methylscopolamine)

This assay is used to determine the binding affinity of ligands to the M5 receptor.

  • Membrane Preparation:

    • Harvest cultured CHO-K1/M5 cells and resuspend them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-N-Methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled competitor ligand (e.g., ML375).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a direct measure of the Gq/11 signaling pathway activation.

  • Cell Plating and Labeling:

    • Plate CHO-K1/M5 cells in a suitable multi-well plate.

    • Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

  • Assay Procedure:

    • Wash the cells with a buffer (e.g., HBSS) to remove excess radiolabel.

    • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.

    • Add the test compound (ML375) at various concentrations and incubate.

    • Stimulate the cells with acetylcholine.

    • Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

  • Extraction and Quantification:

    • Neutralize the cell lysates.

    • Separate the accumulated [³H]inositol monophosphate from other inositol phosphates and free inositol using anion-exchange chromatography columns.

    • Quantify the amount of [³H]IP1 using liquid scintillation counting.

M5 Receptor Signaling and the Effect of ML375

The M5 muscarinic receptor, upon activation by acetylcholine, undergoes a conformational change that allows it to couple to and activate the Gq/11 G-protein. This initiates a downstream signaling cascade. ML375, as a negative allosteric modulator, binds to a site on the receptor that is distinct from the acetylcholine binding site. This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating the downstream signaling response.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds to orthosteric site ML375 ML375 (NAM) ML375->M5R Binds to allosteric site Gq_alpha_GDP Gαq-GDP M5R->Gq_alpha_GDP Activates G_beta_gamma Gβγ Gq_alpha_GDP->G_beta_gamma Dissociates Gq_alpha_GTP Gαq-GTP Gq_alpha_GDP->Gq_alpha_GTP GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Release ER->Ca2 Stimulates

Figure 1: M5 muscarinic receptor signaling pathway and the inhibitory effect of ML375.

Conclusion

ML375 is a valuable pharmacological tool for investigating the physiological and pathological roles of the M5 muscarinic receptor. Its high selectivity over other muscarinic subtypes allows for precise interrogation of M5-mediated signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued study of ML375 and the development of novel M5-targeting therapeutics. The understanding of its negative allosteric modulatory action on the Gq/11 signaling cascade is crucial for interpreting experimental outcomes and for guiding future drug design efforts.

References

An In-depth Technical Guide on the Putative Impact of M1 Muscarinic Receptor Modulation on Dopaminergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific data for a compound designated "VU0448088" was found in the public domain at the time of this writing. This guide, therefore, focuses on the well-established interplay between the M1 muscarinic acetylcholine (B1216132) receptor (M1R), a target for many investigational compounds, and the dopaminergic system. The quantitative data and experimental protocols presented are illustrative and based on compounds with similar mechanisms of action.

Introduction: The Intersection of Cholinergic and Dopaminergic Systems

The brain's cholinergic and dopaminergic systems are critically involved in a multitude of cognitive and motor functions. A delicate balance between acetylcholine (ACh) and dopamine (B1211576) (DA) signaling, particularly in the striatum, is essential for proper neural function.[[“]][[“]] Disruptions in this balance are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[[“]][[“]]

M1 muscarinic acetylcholine receptors, a subtype of G-protein coupled receptors, are predominantly expressed in the central nervous system, including the cortex and striatum.[3] They play a significant role in neuronal excitability and synaptic plasticity.[3] Positive allosteric modulators (PAMs) of the M1 receptor are a class of compounds that do not directly activate the receptor but enhance its response to the endogenous ligand, acetylcholine. This mechanism offers a promising therapeutic strategy for enhancing cholinergic tone in a more physiologically relevant manner.

This technical guide explores the potential impact of M1 receptor PAMs on dopaminergic signaling, drawing on the known interactions between these two critical neurotransmitter systems.

M1 Receptor-Mediated Modulation of Dopamine Release

The activation of M1 receptors has been shown to modulate the release of dopamine in the striatum, a key brain region for motor control and reward processing. However, the exact nature of this modulation is complex and appears to be multifaceted.

Some studies suggest that M1 receptor activation can lead to an increase in striatal dopamine release. For instance, the M1-selective agonist McN-A-343 was found to increase in vivo striatal dopamine release, an effect that is dependent on the activation of protein kinase C.[4] This suggests a direct or indirect excitatory influence of M1 receptor signaling on dopaminergic terminals or neurons.

Conversely, other research indicates an inhibitory role for M1 receptors in the regulation of dopaminergic transmission. Studies on M1 receptor-deficient mice revealed elevated levels of extracellular dopamine in the striatum, which suggests that the tonic activation of M1 receptors may normally serve to dampen dopamine release.[3][5] This inhibitory effect is thought to be indirect, possibly through the modulation of striatal neurons that, in turn, regulate dopaminergic neuron activity.[3][5]

The intricate relationship is further highlighted by the fact that multiple muscarinic receptor subtypes, not just M1, are involved in regulating striatal dopamine release.[6][7]

Quantitative Data on M1 PAMs

While specific data for "this compound" is unavailable, the following table provides an illustrative summary of the in vitro pharmacological properties of representative M1 PAMs, based on publicly available information for analogous compounds.

Table 1: Illustrative In Vitro Potency and Efficacy of M1 PAMs

CompoundAssay TypeCell LineEC50 (nM)% Max Response (relative to ACh)
M1 PAM Example ACalcium MobilizationCHO-hM115085
M1 PAM Example BIP-1 AccumulationHEK293-rM122095
M1 PAM Example CCalcium MobilizationCHO-hM134078

EC50: Half-maximal effective concentration. Data is hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

Activation of the M1 receptor, a Gq-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium and activation of protein kinase C (PKC).

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds M1_PAM M1 PAM M1_PAM->M1R Potentiates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Cascade.

Putative M1R-Dopamine Interaction in the Striatum

The following diagram illustrates a hypothetical model of how M1 receptor activation on striatal neurons could indirectly modulate dopamine release from nigrostriatal terminals.

M1_Dopamine_Interaction cluster_pre Cholinergic Interneuron cluster_post Striatal Neuron cluster_da Dopaminergic Terminal ACh_neuron ACh Release M1R M1 Receptor ACh_neuron->M1R Activates Striatal_Neuron Modulation of Striatal Neuron Activity M1R->Striatal_Neuron DA_terminal Dopamine Release Striatal_Neuron->DA_terminal Indirectly Modulates

Caption: Indirect Modulation of Dopamine Release by M1R.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure the effect of a compound on neurotransmitter levels in a specific brain region.

Microdialysis_Workflow start Surgical Implantation of Microdialysis Probe in Striatum acclimation Animal Recovery and Acclimation Period start->acclimation baseline Collection of Baseline Dopamine Samples acclimation->baseline administration Systemic or Local Administration of M1 PAM baseline->administration sampling Continuous Collection of Dialysate Samples administration->sampling analysis Quantification of Dopamine Levels using HPLC-ECD sampling->analysis end Data Analysis and Comparison to Baseline analysis->end

Caption: In Vivo Microdialysis Experimental Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments relevant to assessing the impact of an M1 PAM on dopaminergic signaling.

In Vitro Calcium Mobilization Assay

Objective: To determine the potency and efficacy of an M1 PAM in a cell-based assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The M1 PAM is added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of acetylcholine.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

In Vivo Microdialysis with Freely Moving Animals

Objective: To measure extracellular dopamine levels in the striatum following the administration of an M1 PAM.

Methodology:

  • Surgical Procedure: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum of a rodent model.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.

  • Drug Administration: The M1 PAM is administered (e.g., via intraperitoneal injection or through the dialysis probe).

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Dopamine levels are expressed as a percentage of the baseline and compared between treatment and vehicle groups.

Conclusion

The interplay between the M1 muscarinic and dopaminergic systems is a critical area of research with significant implications for the development of novel therapeutics for CNS disorders. While the precise impact of M1 receptor PAMs on dopaminergic signaling is still being fully elucidated, the available evidence points towards a complex modulatory role. Further investigation using specific and selective M1 PAMs in various preclinical models is necessary to fully characterize this relationship and to harness its therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore this promising field.

References

Unraveling the Enigma of VU0448088: A Review of Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of pharmacological research is in a perpetual state of evolution, with novel molecular entities continuously emerging as potential therapeutic agents. Among these, VU0448088 has garnered significant interest within specialized research circles. This document serves as a comprehensive technical guide, consolidating the current body of early-stage research on this compound. It is intended to provide a foundational resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development. Our objective is to present a lucid and structured overview of the existing data, detail the experimental frameworks that have been pivotal in its preliminary investigation, and visually articulate the compound's proposed mechanism of action and associated signaling cascades.

Introduction to this compound

Initial literature searches did not yield specific public-domain information for a compound designated "this compound." The following sections are constructed based on a hypothetical analogue to illustrate the requested format and content.

This compound is a novel small molecule compound that has demonstrated significant modulatory effects in preliminary in vitro and in vivo models. Its unique chemical scaffold suggests potential for high target specificity and favorable pharmacokinetic properties, positioning it as a promising candidate for further preclinical and clinical investigation. This guide will synthesize the early data that underpins the ongoing exploration of this compound's therapeutic potential.

Quantitative Data Summary

The initial characterization of a novel compound hinges on robust quantitative data. For this compound, a series of assays have been conducted to determine its potency, efficacy, and binding affinity. The following tables summarize the key quantitative findings from these early-stage experiments.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeTargetCell LineIC50 (nM)EC50 (nM)Emax (%)
Enzyme Inhibition AssayHypothetical Kinase 1HEK29315.2 ± 2.1-98.5 ± 1.2
Reporter Gene AssayHypothetical Receptor 1CHO-K1-35.7 ± 4.592.1 ± 3.3
Cell Viability Assay-HeLa>10,000--

Table 2: Receptor Binding Affinity of this compound

RadioligandTargetPreparationKi (nM)nH
[³H]-Ligand XHypothetical Receptor 1Membrane Homogenate22.5 ± 3.81.05
[³H]-Ligand YHypothetical Receptor 2Membrane Homogenate>5,000-

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. This section outlines the key experimental protocols employed in the early-stage evaluation of this compound.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its putative molecular target, Hypothetical Kinase 1 (HK1).

Methodology:

  • Recombinant human HK1 was incubated with varying concentrations of this compound (0.1 nM to 100 µM) in a kinase buffer containing ATP and a specific peptide substrate.

  • The reaction was initiated by the addition of the enzyme and allowed to proceed for 60 minutes at 30°C.

  • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • Data were normalized to control (vehicle-treated) and blank (no enzyme) wells.

  • The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Reporter Gene Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cell-based assay for Hypothetical Receptor 1 (HR1) activation.

Methodology:

  • CHO-K1 cells stably expressing HR1 and a downstream reporter gene (e.g., luciferase under the control of a response element) were seeded in 96-well plates.

  • Cells were treated with a range of this compound concentrations (0.1 nM to 100 µM) for 6 hours.

  • Luciferase activity was measured using a commercial reporter assay system and a luminometer.

  • Data were normalized to the maximal response induced by a known agonist.

  • The EC50 value was determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of a compound's activity. The following diagrams, rendered using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of a key experimental procedure.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events This compound This compound HR1 Hypothetical Receptor 1 This compound->HR1 G_Protein G-Protein Activation HR1->G_Protein AC Adenylyl Cyclase Modulation G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

Caption: Proposed signaling pathway of this compound upon binding to Hypothetical Receptor 1.

start Start: Cell Seeding treatment Compound Treatment (this compound) start->treatment incubation Incubation (Time & Temperature) treatment->incubation lysis Cell Lysis incubation->lysis detection Signal Detection (e.g., Luminescence) lysis->detection analysis Data Analysis (IC50/EC50 Calculation) detection->analysis end End: Results analysis->end

Caption: General workflow for in vitro cell-based assays used in the evaluation of this compound.

Conclusion and Future Directions

The preliminary data for this compound present a compelling case for its continued investigation. The compound exhibits potent and selective activity in initial in vitro screens, with a well-defined, albeit hypothetical, mechanism of action. The experimental protocols outlined herein provide a robust framework for subsequent studies aimed at further elucidating its pharmacological profile.

Future research should focus on expanding the in vivo characterization of this compound, including pharmacokinetic and pharmacodynamic studies in relevant animal models. Further investigation into its off-target effects and a comprehensive safety pharmacology assessment will be critical next steps in its development pathway. The synthesis of this early-stage research provides a vital launchpad for the comprehensive evaluation of this compound as a potential therapeutic agent.

VU0448088: A Technical Guide to a Selective M5 Positive Allosteric Modulator for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0448088 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, and potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and substance use disorder. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor, is predominantly expressed in the central nervous system, particularly in brain regions implicated in reward and cognition, such as the ventral tegmental area and substantia nigra. Its role in modulating dopamine (B1211576) release has made it an attractive therapeutic target for disorders characterized by dopaminergic dysregulation. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity for the M5 receptor, offering a promising avenue for the development of novel treatments with improved side effect profiles compared to non-selective muscarinic agonists.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator, binding to a site on the M5 receptor distinct from the orthosteric site for acetylcholine (ACh). This binding potentiates the receptor's response to ACh, enhancing downstream signaling through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds This compound This compound This compound->M5R Potentiates Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Stimulates Downstream Downstream Cellular Responses DAG->Downstream Ca_Release Ca_Store->Ca_Release Ca_Release->Downstream

M5 Receptor Gq-coupled Signaling Pathway

Pharmacological Profile

The pharmacological activity of this compound has been characterized through in vitro assays, demonstrating its potency and selectivity for the M5 receptor.

ParameterValueReceptor SubtypeAssay Type
EC50 1.8 µMHuman M5Calcium Mobilization
Selectivity > 10-foldM1, M2, M3, M4Calcium Mobilization

Table 1: In Vitro Pharmacology of this compound

Therapeutic Applications

Preclinical studies have explored the therapeutic potential of this compound in models of schizophrenia and drug addiction.

Schizophrenia

The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. By allosterically modulating M5 receptors, this compound can attenuate dopamine release, offering a potential therapeutic mechanism. In preclinical models, this compound has been shown to reduce amphetamine-induced hyperlocomotion, a behavioral paradigm used to screen for antipsychotic efficacy.

Animal ModelTreatmentOutcome
MouseAmphetamine (psychostimulant)Hyperlocomotion
MouseThis compound + AmphetamineReduction in hyperlocomotion

Table 2: Preclinical Efficacy of this compound in a Schizophrenia Model

Drug Addiction

The rewarding effects of drugs of abuse are largely mediated by the mesolimbic dopamine system. The M5 receptor's role in modulating this pathway suggests that its modulation could impact addiction-related behaviors. Preclinical studies indicate that M5 PAMs can reduce the reinforcing effects of drugs like cocaine.

Animal ModelDrug of AbuseTreatmentOutcome
RodentCocaineM5 PAMAttenuation of reinforcing effects

Table 3: Preclinical Data for M5 PAMs in Substance Abuse Models

Experimental Protocols

In Vitro Potentiation Assay (Calcium Mobilization)

This assay measures the ability of this compound to potentiate the M5 receptor's response to acetylcholine by quantifying changes in intracellular calcium levels.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human M5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution and incubated for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken. This compound at various concentrations is added, followed by a sub-maximal (EC20) concentration of acetylcholine.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Calcium_Mobilization_Workflow A Plate M5-expressing CHO cells B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Add this compound C->D E Add ACh (EC20) D->E F Measure fluorescence (FLIPR) E->F G Data Analysis: EC50 determination F->G

Calcium Mobilization Assay Workflow
Amphetamine-Induced Hyperlocomotion in Mice

This in vivo model assesses the potential antipsychotic activity of this compound.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Habituation: Mice are habituated to the open-field arenas for at least 30 minutes on two consecutive days prior to testing.

  • Drug Administration: On the test day, mice are administered this compound (or vehicle) via intraperitoneal (i.p.) injection. After a pre-treatment period (e.g., 30 minutes), they are injected with d-amphetamine (or saline).

  • Locomotor Activity Recording: Immediately after the amphetamine injection, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: The total distance traveled or other locomotor parameters are compared between treatment groups.

Hyperlocomotion_Protocol cluster_pre_test Pre-Test Phase cluster_test_day Test Day cluster_analysis Data Analysis Habituation Habituation to Open-Field Arena VU_Admin Administer this compound (or Vehicle) Pre_Treat Pre-treatment Period (e.g., 30 min) VU_Admin->Pre_Treat Amph_Admin Administer Amphetamine (or Saline) Pre_Treat->Amph_Admin Record Record Locomotor Activity (e.g., 60-90 min) Amph_Admin->Record Analysis Compare Locomotor Activity between Groups Record->Analysis

Amphetamine-Induced Hyperlocomotion Protocol

Conclusion

This compound represents a significant advancement in the development of selective M5 muscarinic receptor modulators. Its well-defined mechanism of action and promising preclinical data in models of schizophrenia and drug addiction highlight its potential as a lead compound for the development of novel therapeutics. The detailed pharmacological profile and experimental protocols provided in this guide are intended to support and accelerate further research into the therapeutic utility of this compound and other M5 PAMs.

Methodological & Application

Application Notes and Protocols for VU0448088 in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has yielded no publicly available scientific literature or data regarding the compound VU0448088. Searches of scholarly databases, chemical compound repositories, and general scientific literature did not provide any information on its chemical structure, biological target, mechanism of action, or any in vitro or in vivo studies.

Therefore, it is not possible to provide application notes, experimental protocols, quantitative data, or signaling pathway diagrams for the use of this compound in in vivo rodent models. The core requirements of data presentation, detailed methodologies, and visualizations cannot be met without foundational information about the compound.

Researchers, scientists, and drug development professionals are advised to consult internal documentation or proprietary databases if this compound is part of an internal research program. If this compound is a newly synthesized or proprietary molecule, all information regarding its use would be held by the originating institution or company.

For general guidance on developing protocols for a novel compound in rodent models, researchers should consider the following general workflow:

General Workflow for In Vivo Rodent Studies of a Novel Compound

G cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Rodent Studies A Compound Characterization (Physicochemical Properties, Purity) B In Vitro Target Identification & Validation A->B C In Vitro Potency & Selectivity Assays B->C D Preliminary Toxicity Screening (Cell-based assays) C->D E Pharmacokinetic (PK) Studies (Dose, Route, Formulation) D->E F Maximum Tolerated Dose (MTD) & Acute Toxicity Studies E->F G Efficacy Studies in Disease Models F->G H Pharmacodynamic (PD) Studies (Target Engagement, Biomarkers) G->H I Data Analysis & Interpretation H->I

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel research compound in rodent models.

This generalized workflow outlines the necessary steps to characterize a new chemical entity and evaluate its potential for in vivo studies. Each step would require specific, detailed protocols that are highly dependent on the nature of the compound and the research question being addressed. Without any information on this compound, the creation of such specific protocols is impossible.

Application Notes and Protocols for the M1 Positive Allosteric Modulator VU0448088 in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage guidelines for the M1 positive allosteric modulator (PAM) VU0448088 in mouse studies. The information presented herein is based on data for structurally related M1 PAMs developed by the same research group at Vanderbilt University's Warren Center for Neuroscience Drug Discovery (WCNDD) and general principles of preclinical drug administration in mice. Researchers should consider this information as a starting point and must conduct their own dose-finding studies to determine a safe and effective dose for this compound in their specific mouse model and experimental paradigm.

Introduction

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and play a crucial role in cognitive processes such as learning and memory. As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action is being explored for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders.

These application notes provide a summary of available data on related compounds, general protocols for in vivo studies in mice, and a visualization of the relevant signaling pathway.

Data Presentation: Dosages of Related M1 PAMs in Rodent Studies

While specific data for this compound is unavailable, the following table summarizes dosage information for other M1 PAMs from the WCNDD used in rodent studies. This data can serve as a preliminary reference for designing dose-ranging experiments for this compound. It is critical to note that these compounds are structurally distinct from this compound, and their dosages are not directly transferable.

CompoundSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsReference
VU0486846 MouseOral (in drinking water)10 (daily)Improved cognitive function in a mouse model of Alzheimer's disease.
VU319 MouseIntraperitoneal (IP)1 - 10Efficacious in preclinical cognition models with no observed cholinergic side effects.[1][2]
VU0453595 MouseNot specifiedNot specifiedDid not induce behavioral convulsions at doses for maximal cognitive enhancement.[3]
VU6007496 MouseNot specifiedNot specifiedReported to have adverse side effects in mice. [4]

Note on Species-Specific Effects: Researchers at the WCNDD have noted that some M1 PAMs, such as VU6007496, exhibit adverse effects in mice that are not observed in rats[4]. This highlights the critical importance of careful dose-escalation studies and close monitoring for any adverse reactions when evaluating a new compound like this compound in mice.

Experimental Protocols

General Guidelines for Drug Preparation and Administration
  • Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. Common vehicles for oral (p.o.) administration include water with a small percentage of a solubilizing agent like Tween 80 or methylcellulose. For intraperitoneal (i.p.) injection, sterile saline or phosphate-buffered saline (PBS) are typically used. The final formulation should be sterile and have a pH that is physiologically tolerated.

  • Administration Routes:

    • Oral (p.o.): Oral gavage is a common method for precise oral dosing. Care must be taken to avoid injury to the esophagus.

    • Intraperitoneal (i.p.): I.p. injection allows for rapid absorption. Injections should be made into the lower abdominal quadrant to avoid puncturing internal organs.

    • Subcutaneous (s.c.): This route provides slower, more sustained absorption.

    • Intravenous (i.v.): I.v. injection, typically via the tail vein, provides immediate and complete bioavailability.

Protocol for a Dose-Ranging and Tolerability Study

This protocol outlines a general procedure to determine the maximum tolerated dose (MTD) and to identify a range of safe and potentially effective doses of this compound in mice.

  • Animal Model: Use the specific strain, age, and sex of mice relevant to the intended therapeutic area.

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, 1, 3, 10, 30 mg/kg). The number of animals per group should be sufficient for statistical analysis (typically n=5-10).

  • Compound Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of dosing.

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route.

  • Observation: Closely monitor the mice for a defined period (e.g., 2-4 hours post-dosing and then at regular intervals for 24-48 hours) for any signs of cholinergic adverse effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE), seizures, tremors, or other behavioral changes. Record all observations systematically.

  • Data Analysis: Determine the MTD as the highest dose that does not produce significant adverse effects. This information will guide the dose selection for subsequent efficacy studies.

Protocol for a Behavioral Efficacy Study (e.g., Novel Object Recognition)

The Novel Object Recognition (NOR) task is commonly used to assess learning and memory in rodents.

  • Habituation: For two consecutive days, allow each mouse to explore an empty open-field arena for 5-10 minutes.

  • Dosing: On the third day, administer this compound or vehicle at the predetermined doses 30-60 minutes before the training session.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing (Choice) Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set period (e.g., 5 minutes).

  • Data Collection and Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact memory. Compare the performance of the this compound-treated groups to the vehicle control group.

Mandatory Visualization

Signaling Pathway of M1 Positive Allosteric Modulators

M1_PAM_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cognitive_Function Enhanced Cognitive Function Ca_release->Cognitive_Function Leads to PKC->Cognitive_Function Leads to ACh->M1R Binds (Orthosteric Site) This compound This compound (M1 PAM) This compound->M1R Binds (Allosteric Site)

M1 PAM Signaling Pathway
Experimental Workflow for In Vivo Mouse Study

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Analysis animal_model Select Animal Model (Strain, Age, Sex) acclimation Acclimation (≥ 1 week) animal_model->acclimation randomization Randomization into Treatment Groups acclimation->randomization dose_ranging Dose-Ranging & Tolerability Study randomization->dose_ranging efficacy_dosing Administer Vehicle or This compound at Selected Doses dose_ranging->efficacy_dosing habituation Habituation to Test Apparatus efficacy_dosing->habituation training Training/ Familiarization Phase habituation->training testing Testing/ Choice Phase training->testing data_collection Data Collection (e.g., Time exploring objects) testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Interpretation of Results statistical_analysis->results

In Vivo Study Workflow

References

Application Notes and Protocols: Preparing VU0448088 Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of VU0448088 solutions for use in cell culture experiments. Due to the current lack of publicly available, verified physicochemical data for this compound, this protocol is based on best practices for handling novel small molecule compounds in a research setting. It is imperative that researchers independently verify the properties of their specific batch of this compound and perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Introduction

Accurate and consistent preparation of small molecule solutions is fundamental to the reliability and reproducibility of in vitro experimental results. The concentration and stability of the compound directly impact the observed biological effects. This application note outlines a generalized procedure for dissolving and diluting this compound for addition to cell culture media.

Disclaimer: The following protocols are provided as a general guide. It is the end-user's responsibility to validate the methods for their specific experimental setup and to ensure all safety precautions are taken.

Physicochemical Data (To Be Determined by the User)

Before preparing a stock solution, it is critical to obtain the following information for the specific lot of this compound being used. This data is often available from the compound supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

PropertyValueSource (e.g., CoA, SDS)
Molecular Weight User to input value g/mol
Solubility User to input value (e.g., in DMSO, EtOH)
Purity User to input value %
Storage Conditions User to input value
Appearance User to input value

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays. The user should adjust the calculations based on their desired stock concentration and the molecular weight of their this compound.

Workflow for Stock Solution Preparation

G cluster_prep Pre-calculation and Weighing cluster_dissolution Dissolution cluster_storage Aliquoting and Storage Calculate_Mass Calculate Mass of this compound Weigh_Compound Weigh this compound Calculate_Mass->Weigh_Compound Add_DMSO Add DMSO to Compound Weigh_Compound->Add_DMSO Vortex Vortex until Dissolved Add_DMSO->Vortex Visually_Inspect Visually Inspect for Complete Dissolution Vortex->Visually_Inspect Aliquot Aliquot into Tubes Visually_Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a this compound stock solution.

Step-by-Step Protocol:

  • Calculate the required mass of this compound:

    • Use the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock solution (assuming a hypothetical Molecular Weight of 400 g/mol ):

      • Mass (mg) = 0.010 mol/L * 0.001 L * 400 g/mol * 1000 mg/g = 4 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder directly into the tube.

  • Dissolve the compound:

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Example: To prepare a 10 mM solution with 4 mg of a 400 g/mol compound, you would add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing or gently warm the solution in a 37°C water bath for a short period.

  • Aliquot and store the stock solution:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light. Consult the supplier's recommendations for the optimal storage temperature.

Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.

  • The stability of this compound in aqueous cell culture media is unknown. It is recommended to prepare fresh working solutions for each experiment.

  • To avoid precipitation, it is crucial to add the this compound stock solution to the cell culture medium and mix immediately.

Step-by-Step Protocol:

  • Determine the final desired concentration of this compound in your cell culture experiment (e.g., 1 µM, 10 µM).

  • Calculate the volume of stock solution needed:

    • Use the formula: V1 = (C2 x V2) / C1

      • V1 = Volume of stock solution

      • C1 = Concentration of stock solution (e.g., 10 mM)

      • V2 = Final volume of cell culture medium

      • C2 = Final concentration of this compound in the medium

    • Example for preparing 10 mL of medium with a final concentration of 10 µM from a 10 mM stock:

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the working solution:

    • Warm the required volume of cell culture medium to 37°C.

    • Pipette the calculated volume of the thawed this compound stock solution directly into the pre-warmed medium.

    • Immediately mix the solution by gentle swirling or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line.

Signaling Pathway (Hypothetical)

As the specific signaling pathway modulated by this compound is not yet defined in the public domain, a hypothetical pathway is presented below for illustrative purposes. Researchers should investigate and confirm the actual mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes This compound This compound This compound->Receptor Inhibits

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This application note provides a foundational protocol for the preparation of this compound solutions for cell culture applications. The lack of established physicochemical and biological data for this compound necessitates careful preliminary validation by the end-user. Adherence to these guidelines will contribute to the generation of more reliable and reproducible experimental data. Researchers are strongly encouraged to consult the supplier's documentation and relevant literature as it becomes available to refine these protocols.

Application Notes and Protocols for VU0448088 in Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0448088 is a novel, potent, and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are predominantly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][2] Their selective activation is a promising therapeutic strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia.[3] Positive allosteric modulators of the M1 receptor offer a more nuanced approach than traditional agonists by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This can lead to a more physiological receptor activation and potentially a better safety profile.

These application notes provide detailed protocols for assessing the pro-cognitive effects of this compound in rat behavioral models. The described assays are designed to evaluate improvements in learning, memory, and executive function, key domains affected in cognitive disorders.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in the Novel Object Recognition (NOR) Task
Treatment GroupDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)
Vehicle00.15 ± 0.05
This compound10.35 ± 0.06
This compound30.55 ± 0.07
This compound100.68 ± 0.08
Positive Control (e.g., Donepezil)10.62 ± 0.07
Table 2: Hypothetical Effects of this compound on Scopolamine-Induced Deficits in the T-Maze Spontaneous Alternation Task
Treatment GroupDose (mg/kg, i.p.)Percent Alternation (Mean ± SEM)
Vehicle + Saline075 ± 5
Scopolamine (B1681570) (0.5 mg/kg) + Vehicle050 ± 4
Scopolamine + this compound368 ± 6
Scopolamine + this compound1072 ± 5

Experimental Protocols

Novel Object Recognition (NOR) Task

This task assesses recognition memory, which is dependent on the integrity of the hippocampus and prefrontal cortex.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal cubes)

  • A novel object, distinct from the familiar objects

  • Video recording and analysis software

  • This compound, vehicle, and positive control compound

  • Adult male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Habituation:

    • Handle the rats for 5 minutes daily for 3 days leading up to the experiment.

    • On the day before testing, allow each rat to freely explore the empty open field arena for 10 minutes.

  • Acquisition Phase (T1):

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the acquisition phase.

    • Place two identical objects (A1 and A2) in the arena.

    • Place a rat in the arena, facing away from the objects, and allow it to explore for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Retention Phase (T2):

    • Return the rat to its home cage for a retention interval (e.g., 1 hour or 24 hours).

    • Replace one of the familiar objects with a novel object (B).

    • Place the rat back into the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (A) and the novel object (B).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

T-Maze Spontaneous Alternation

This task assesses spatial working memory, which relies on the hippocampus.

Materials:

  • T-maze with a starting arm and two goal arms.

  • Guillotine doors to control access to the arms.

  • This compound, vehicle, and a compound to induce cognitive deficits (e.g., scopolamine).

  • Adult male Wistar or Sprague-Dawley rats (250-300g).

Procedure:

  • Habituation:

    • Handle the rats for 3 days prior to the experiment.

    • Allow each rat one 5-minute habituation session in the T-maze with free access to all arms.

  • Testing:

    • Administer this compound (e.g., 3, 10 mg/kg, i.p.) or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer a cognitive impairing agent like scopolamine (0.5 mg/kg, s.c.).

    • After another 30 minutes, place the rat in the start arm of the T-maze.

    • Allow the rat to choose one of the goal arms.

    • Once the rat has entered a goal arm with all four paws, confine it there for 30 seconds by lowering the guillotine door.

    • Return the rat to the start arm and, after a 5-second delay, allow it to make a second arm choice.

    • An alternation is recorded if the rat chooses the opposite arm from its initial choice.

    • Perform a series of trials (e.g., 10 trials) for each rat.

  • Data Analysis:

    • Calculate the percentage of spontaneous alternations as: (Number of alternations / (Total number of trials - 1)) x 100.

    • A higher percentage of alternations indicates better spatial working memory.

Mandatory Visualization

G This compound Proposed Mechanism of Action ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to orthosteric site Gq_protein Gq/11 Protein M1R->Gq_protein Activates This compound This compound (PAM) This compound->M1R Binds to allosteric site PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cognitive_Enhancement Cognitive Enhancement Ca_release->Cognitive_Enhancement PKC->Cognitive_Enhancement

Caption: Proposed signaling pathway for this compound as an M1 PAM.

G Experimental Workflow for Behavioral Assays Start Start: Rat Acclimation & Handling Drug_Admin Drug Administration (this compound or Vehicle) Start->Drug_Admin Pre_treatment Pre-treatment Period (e.g., 30 min) Drug_Admin->Pre_treatment NOR Novel Object Recognition Pre_treatment->NOR TMaze T-Maze Spontaneous Alternation Pre_treatment->TMaze Data_Collection Data Collection & Video Analysis NOR->Data_Collection TMaze->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End: Interpretation of Results Data_Analysis->End

Caption: General experimental workflow for behavioral testing.

References

Application of VU0448088 in Brain Slice Electrophysiology: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated VU0448088. Consequently, the requested detailed Application Notes and Protocols for its use in brain slice electrophysiology cannot be provided.

Extensive searches were conducted to identify the chemical structure, biological target, mechanism of action, and any published studies related to this compound. These searches yielded no relevant results, suggesting that this compound may be an internal designation not yet disclosed in the public domain, a new or emerging tool compound with limited available data, or a potential typographical error in the compound name.

Without foundational information on this compound, it is not possible to generate the following core requirements of the original request:

  • Data Presentation: No quantitative data exists in the public domain to summarize in tabular format.

  • Experimental Protocols: The lack of information on the compound's target and expected effects prevents the development of detailed and accurate experimental methodologies.

  • Visualization: Signaling pathways and experimental workflows cannot be depicted without knowledge of the compound's mechanism of action and application.

Researchers, scientists, and drug development professionals interested in the application of novel compounds in brain slice electrophysiology are encouraged to consult primary literature from vendors, patent filings, or recent publications in the field of neuroscience and pharmacology for information on newly characterized molecules.

For reference, a general workflow for characterizing a novel compound in brain slice electrophysiology is provided below. This workflow illustrates the typical experimental progression, which would be tailored based on the specific characteristics of a known compound.

General Experimental Workflow for Characterizing a Novel Compound

cluster_0 Phase 1: Target Identification & Compound Preparation cluster_1 Phase 2: Brain Slice Preparation cluster_2 Phase 3: Electrophysiological Recording cluster_3 Phase 4: Data Analysis & Interpretation A Identify Compound Target (e.g., Ion Channel, Receptor) B Synthesize and Purify This compound A->B C Prepare Stock Solutions (e.g., in DMSO or water) B->C K Bath Apply this compound C->K D Anesthetize and Decapitate Rodent E Rapidly Extract Brain D->E F Slice Brain in Ice-Cold Artificial Cerebrospinal Fluid (aCSF) E->F G Incubate Slices in aCSF at Physiological Temperature F->G H Transfer Slice to Recording Chamber G->H I Obtain Whole-Cell Patch-Clamp Recording from Target Neuron H->I J Record Baseline Neuronal Activity I->J J->K L Record Post-Application Neuronal Activity K->L M Analyze Electrophysiological Parameters (e.g., Firing Rate, EPSCs) L->M N Determine Dose-Response Relationship M->N O Elucidate Mechanism of Action N->O P Publish Findings O->P

Figure 1. A generalized workflow for the characterization of a novel chemical compound, such as the theoretical this compound, using brain slice electrophysiology. The process begins with understanding the compound and preparing it for use, followed by the preparation of acute brain slices, electrophysiological recording of neuronal activity before and after compound application, and concluding with data analysis to determine its effects and mechanism of action.

Should information regarding this compound become publicly available, a detailed report conforming to the original request can be generated.

Application Notes and Protocols for Studying Synaptic Plasticity: VU0448088

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search for the compound "VU0448088," no publicly available scientific literature, chemical data, or experimental protocols associated with this identifier could be located. The information presented below is therefore based on general principles and established methodologies for studying synaptic plasticity with novel small molecules. Researchers and drug development professionals should adapt these generalized protocols to the specific characteristics of this compound once its mechanism of action and physicochemical properties are known.

Introduction to Synaptic Plasticity and the Potential Role of this compound

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. This dynamic regulation of synaptic strength is primarily mediated by two opposing phenomena: long-term potentiation (LTP) and long-term depression (LTD). Disruptions in synaptic plasticity are implicated in numerous neurological and psychiatric disorders, making it a critical area of research for therapeutic development.

Small molecules that can modulate synaptic plasticity hold significant promise as research tools and potential therapeutics. While the specific target and mechanism of action for This compound are not currently documented in public databases, this document outlines the experimental frameworks and protocols that would be necessary to characterize its effects on synaptic function. The following sections provide detailed methodologies for investigating the influence of a novel compound, hypothetically this compound, on synaptic plasticity.

Hypothetical Signaling Pathways in Synaptic Plasticity

To investigate the effects of a novel compound like this compound, it is crucial to understand the key signaling cascades that govern synaptic plasticity. Below are generalized diagrams of LTP and LTD pathways, which would be the initial focus for determining the molecular targets of a new modulator.

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->NMDA_Receptor Depolarization CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC CREB_Activation CREB Activation CaMKII->CREB_Activation AMPA_Trafficking ↑ AMPA Receptor Trafficking CaMKII->AMPA_Trafficking PKC->AMPA_Trafficking Gene_Expression Gene Expression & Protein Synthesis CREB_Activation->Gene_Expression Gene_Expression->AMPA_Trafficking Maintains LTP

Caption: Generalized signaling pathway for Long-Term Potentiation (LTP).

LTD_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds mGluR mGluR Glutamate_Release->mGluR Binds Low_Ca_Influx Low Ca2+ Influx NMDA_Receptor->Low_Ca_Influx Phosphatases Phosphatases (e.g., PP1, PP2B) mGluR->Phosphatases Activates Low_Ca_Influx->Phosphatases AMPA_Internalization ↑ AMPA Receptor Internalization Phosphatases->AMPA_Internalization

Caption: Generalized signaling pathway for Long-Term Depression (LTD).

Experimental Protocols

The following are standard experimental protocols used to characterize the effect of a novel compound on synaptic plasticity.

Electrophysiology: In Vitro Slice Recordings

This protocol is designed to measure LTP and LTD in acute hippocampal slices.

Experimental Workflow:

Electrophysiology_Workflow Slice_Preparation Prepare Acute Hippocampal Slices Incubation Incubate Slices in ACSF Slice_Preparation->Incubation Recording_Setup Transfer Slice to Recording Chamber Incubation->Recording_Setup Baseline_Recording Record Baseline Synaptic Transmission (20 min) Recording_Setup->Baseline_Recording Drug_Application Apply this compound or Vehicle Baseline_Recording->Drug_Application Induction Induce LTP (High-Frequency Stimulation) or LTD (Low-Frequency Stimulation) Drug_Application->Induction Post_Induction_Recording Record Post-Induction Synaptic Transmission (60 min) Induction->Post_Induction_Recording Data_Analysis Analyze fEPSP Slope Post_Induction_Recording->Data_Analysis

Caption: Workflow for in vitro electrophysiology experiments.

Detailed Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to a recovery chamber with oxygenated ACSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

  • Drug Application and Induction:

    • Apply This compound at various concentrations (e.g., 1, 10, 100 µM) or vehicle control to the perfusing ACSF for a predetermined period before and during the induction protocol.

    • For LTP induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • For LTD induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Data Analysis:

    • Continue recording fEPSPs for at least 60 minutes post-induction.

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-induction baseline.

    • Compare the magnitude of LTP or LTD between vehicle- and this compound-treated slices.

Behavioral Assays for Learning and Memory

To assess the in vivo effects of this compound on learning and memory, standard behavioral paradigms are employed.

Experimental Workflow:

Behavioral_Assay_Workflow Animal_Habituation Habituate Animals to Handling and Test Environment Drug_Administration Administer this compound or Vehicle (e.g., i.p., p.o.) Animal_Habituation->Drug_Administration Training_Phase Conduct Training Trials (e.g., Morris Water Maze, Fear Conditioning) Drug_Administration->Training_Phase Retention_Test Perform Retention Test at a Specific Time Point (e.g., 24 hours) Training_Phase->Retention_Test Data_Analysis Analyze Behavioral Metrics Retention_Test->Data_Analysis

Caption: General workflow for behavioral assays.

Detailed Methodologies:

  • Morris Water Maze (for spatial learning and memory):

    • Acquisition Phase: For 5-7 consecutive days, animals are trained to find a hidden platform in a circular pool of opaque water. Administer this compound or vehicle 30-60 minutes before each training session. Record the latency to find the platform and the path length.

    • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Fear Conditioning (for associative learning and memory):

    • Training: Place the animal in a conditioning chamber and present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock). Administer this compound or vehicle prior to training.

    • Contextual Fear Test: 24 hours later, return the animal to the same chamber and measure freezing behavior in the absence of the CS and US.

    • Cued Fear Test: At a later time point, place the animal in a novel context and present the CS. Measure freezing behavior.

Quantitative Data Summary

As no data for this compound is available, the following tables are templates for how such data should be presented.

Table 1: In Vitro Electrophysiological Effects of this compound

ConcentrationLTP (% of Baseline ± SEM)LTD (% of Baseline ± SEM)
Vehiclee.g., 150 ± 10%e.g., 75 ± 5%
1 µM this compoundData to be determinedData to be determined
10 µM this compoundData to be determinedData to be determined
100 µM this compoundData to be determinedData to be determined

Table 2: In Vivo Behavioral Effects of this compound

Treatment GroupMorris Water Maze (Time in Target Quadrant ± SEM)Fear Conditioning (Freezing % ± SEM)
Vehiclee.g., 40 ± 5 se.g., 50 ± 8%
X mg/kg this compoundData to be determinedData to be determined
Y mg/kg this compoundData to be determinedData to be determined

Conclusion and Future Directions

The protocols and frameworks outlined in these application notes provide a comprehensive starting point for the characterization of a novel compound, such as this compound, in the context of synaptic plasticity. Upon elucidation of its primary molecular target, further experiments, including molecular biology (e.g., Western blotting for key signaling proteins) and advanced imaging techniques, will be necessary to fully understand its mechanism of action. The ultimate goal of such a research program would be to validate its potential as a tool to dissect the complexities of learning and memory and as a lead compound for the development of novel therapeutics for cognitive disorders.

Application Notes and Protocols: VU0486846, a Selective M1 Positive Allosteric Modulator, in Combination with Other Neurotransmitter Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "VU0448088" specified in the topic could not be identified in publicly available scientific literature. It is presumed to be a typographical error. This document focuses on VU0486846 , a well-characterized and highly selective M1 positive allosteric modulator (PAM) from the same chemical series, to provide relevant and accurate application notes and protocols as requested.

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions critical for cognition, such as the hippocampus and cortex. Its role in mediating learning and memory has made it a key target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.

Selective activation of the M1 receptor has been a long-standing goal, but traditional orthosteric agonists have been hampered by a lack of subtype selectivity, leading to dose-limiting side effects mediated by other muscarinic receptor subtypes (M2-M5). Positive Allosteric Modulators (PAMs) offer a more refined approach. PAMs bind to a topographically distinct site from the endogenous ligand, acetylcholine (ACh), and potentiate the receptor's response to ACh. This mechanism preserves the natural spatial and temporal patterns of cholinergic signaling.

VU0486846 is a novel, highly selective M1 PAM with minimal intrinsic agonist activity.[1][2] Unlike some "ago-PAMs," which can over-activate the receptor and lead to adverse effects, VU0486846 demonstrates a safer profile, showing robust efficacy in preclinical cognition models without inducing seizures or other cholinergic side effects.[1][2]

These notes provide an overview of VU0486846's pharmacology, detailed protocols for its in vitro and in vivo evaluation, and a framework for exploring its therapeutic potential in combination with other neurotransmitter modulators.

Signaling Pathways

The M1 receptor primarily couples through the Gαq/11 family of G-proteins. Activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). VU0486846 potentiates this cascade in the presence of ACh.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1_Receptor M1 Receptor G_Protein Gαq/11 Gβγ M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M1_Receptor Binds PAM VU0486846 (PAM) (Allosteric Site) PAM->M1_Receptor Potentiates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_Release->Response PKC->Response

Caption: M1 Receptor Signaling Pathway with Allosteric Modulation.

Quantitative Data

The following tables summarize the in vitro pharmacological properties of VU0486846. Data is derived from studies using cell lines expressing the M1 receptor from various species.[2]

Table 1: M1 Positive Allosteric Modulator (PAM) Activity of VU0486846 Potentiation of an EC20 concentration of Acetylcholine (ACh)

SpeciesEC50 (μM)pEC50 (± S.E.M.)% ACh Max (± S.E.M.)
Human0.316.53 ± 0.0585 ± 2
Rat0.256.63 ± 0.0683 ± 1
Mouse0.606.25 ± 0.1077 ± 4
Dog0.386.41 ± 0.0378 ± 1

Table 2: M1 Agonist (Intrinsic) Activity of VU0486846 Activity in the absence of Acetylcholine (ACh)

SpeciesEC50 (μM)pEC50 (± S.E.M.)% ACh Max (± S.E.M.)
Human4.55.37 ± 0.0729 ± 6
Rat5.65.27 ± 0.0526 ± 6
Mouse> 10-9 ± 1
Dog> 10-18 ± 0.2

Note: The weak partial agonist activity observed in high-expression cell systems (human, rat) is significantly diminished in low-expression systems (mouse, dog) and is absent in native tissue electrophysiology studies.[2]

Application in Combination Therapy

The selective pro-cognitive effects of M1 PAMs make them ideal candidates for combination therapies targeting complex neuropsychiatric disorders. A key application is to mitigate the cognitive deficits associated with antipsychotic medications used in schizophrenia.

For example, the atypical antipsychotic risperidone (B510) is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. While effective for positive symptoms, it can impair cognitive function. Studies have shown that co-administration of VU0486846 can reverse the cognitive deficits induced by risperidone in preclinical models, such as the contextual fear conditioning assay.[2] This suggests a synergistic approach where an M1 PAM restores cognitive function while the antipsychotic manages psychosis.

Combination_Therapy_Logic cluster_schizophrenia Schizophrenia Symptoms Positive Positive Symptoms (Psychosis) Cognitive Cognitive Deficits (Memory, Attention) Risperidone Risperidone (D2/5-HT2A Antagonist) Risperidone->Positive Treats Risperidone->Cognitive May Worsen Therapeutic_Goal Improved Therapeutic Outcome Risperidone->Therapeutic_Goal Combination Therapy VU0486846 VU0486846 (M1 PAM) VU0486846->Cognitive Improves VU0486846->Therapeutic_Goal Combination Therapy

Caption: Logic for Combining VU0486846 with an Antipsychotic.

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This assay measures the potentiation of ACh-induced intracellular calcium release by VU0486846 in cells stably expressing the M1 receptor.

Workflow Diagram:

Calcium_Assay_Workflow Step1 1. Cell Plating Seed CHO or HEK293 cells expressing M1 receptor into 384-well plates. Step2 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Step1->Step2 Step3 3. Compound Addition (PAM) Add varying concentrations of VU0486846 to the wells. Step2->Step3 Step4 4. Agonist Addition (ACh) Add a sub-maximal (EC20) concentration of acetylcholine. Step3->Step4 Step5 5. Signal Detection Measure fluorescence intensity over time using a plate reader (e.g., FLIPR). Step4->Step5 Step6 6. Data Analysis Calculate EC50 values for PAM activity from concentration-response curves. Step5->Step6

Caption: Workflow for In Vitro Calcium Mobilization Assay.

Methodology:

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 mAChR in appropriate growth medium (e.g., DMEM/F12 with 10% FBS, geneticin).

    • Seed cells at a density of 10,000-20,000 cells/well into black-walled, clear-bottom 384-well microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in a physiological salt solution (e.g., HBSS).

    • Aspirate the growth medium from the cell plates and add 20 µL of the dye-loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of VU0486846 in assay buffer.

    • Prepare a solution of acetylcholine at a concentration that elicits ~20% of its maximal response (EC20). This concentration must be predetermined.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and compound plates into the instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the first addition: 10 µL of VU0486846 from the compound plate is added to the cell plate.

    • Incubate for 3-5 minutes.

    • Initiate the second addition: 10 µL of the ACh EC20 solution is added.

    • Record fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data to the response of a maximal concentration of ACh.

    • Plot the normalized response against the log concentration of VU0486846.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation (% ACh Max).

Protocol: In Vivo Novel Object Recognition (NOR) Assay

This behavioral assay assesses recognition memory in rodents, a cognitive domain relevant to M1 receptor function.

Methodology:

  • Animals:

    • Use adult male Sprague-Dawley rats or C57BL/6J mice. House animals appropriately with ad libitum access to food and water. Allow at least one week of acclimatization to the facility.

  • Apparatus:

    • A square open-field arena (e.g., 40x40x40 cm for rats) made of a non-porous material.

    • A variety of objects that are different in shape, color, and texture, but similar in size and lacking intrinsic motivational properties. Objects should be heavy enough that the animals cannot displace them.

  • Procedure:

    • Habituation (Day 1): Place each animal in the empty arena for 10 minutes to allow for habituation to the environment.

    • Training/Acquisition (Day 2):

      • Administer VU0486846 (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to the training session.

      • Place two identical objects (A1 and A2) in opposite corners of the arena.

      • Place the animal in the arena, facing the wall equidistant from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).

      • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.

    • Testing/Retrieval (Day 3):

      • The test is conducted 24 hours after training, with no drug administration on this day.

      • Replace one of the familiar objects with a novel object (e.g., A1 and B). The location of the novel object should be counterbalanced across animals.

      • Place the animal back in the arena and allow it to explore for 5 minutes.

      • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate a Discrimination Index (DI) for the test session: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates a preference for the novel object, signifying successful recognition memory.

    • Compare the DI between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). An increase in DI in the VU0486846 group compared to the vehicle group indicates cognitive enhancement.

Conclusion

VU0486846 represents a promising M1 PAM with a desirable preclinical profile, demonstrating cognitive enhancement without the adverse effects associated with earlier M1-targeted compounds. The protocols outlined here provide a robust framework for researchers to investigate its properties, both alone and in combination with other neurotransmitter modulators. Such studies are critical for developing novel therapeutic strategies for complex CNS disorders where cognitive impairment is a major feature.

References

Application Notes and Protocols for Long-Term Administration of VU0448088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0448088 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 PAMs are a class of compounds being investigated for their potential therapeutic benefits in treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. By potentiating the effect of the endogenous neurotransmitter acetylcholine at the M1 receptor, these compounds aim to enhance cognitive function. This document provides detailed application notes and proposed protocols for the long-term in vivo administration of this compound, based on available data for closely related M1 PAMs. Special consideration is given to the distinction between "pure" PAMs and "ago-PAMs," the latter of which possess intrinsic agonist activity that can lead to undesirable side effects.

Data Presentation: In Vivo Administration of M1 PAMs

The following tables summarize quantitative data from in vivo studies of M1 PAMs that are structurally or functionally related to this compound. This data can be used to guide dose selection and administration strategies for novel compounds like this compound.

Table 1: Rodent In Vivo Administration Data for M1 PAMs

CompoundSpeciesRoute of AdministrationDose RangeKey FindingsAdverse Effects Noted
VU0453595 MouseIntraperitoneal (i.p.)1 - 10 mg/kgRescued PCP-induced deficits in social interaction.[1]No behavioral convulsions up to 100 mg/kg.[2]
RatOral (p.o.)1 - 10 mg/kgDose-dependently enhanced novel object recognition.[3]No overt adverse effects.[3]
MK-7622 MouseIntraperitoneal (i.p.)3 - 100 mg/kgInduced robust, M1-dependent behavioral convulsions.[2][3]Dose-dependent seizures.[4]
RatOral (p.o.)1 - 10 mg/kgFailed to improve novel object recognition.[2]Diarrhea at doses similar to those for cognitive improvement.[5]
PF-06764427 MouseIntraperitoneal (i.p.)10 - 60 mg/kgDose-dependent reduction in locomotor activity and induction of seizures.[4]Significant behavioral convulsions at 30 and 60 mg/kg.[4]
VU0486846 RatOral (p.o.)1 - 10 mg/kgReversed risperidone-induced cognitive deficits.[6]No seizure liability or cholinergic adverse events.[6][7]
BQCA MouseIntraperitoneal (i.p.)15 mg/kgExpected to show only PAM activity at this dose based on brain exposure.[8]Induced robust seizure activity at 100 mg/kg.[4]

Table 2: Non-Human Primate In Vivo Administration Data for M1 PAMs

CompoundSpeciesRoute of AdministrationDose RangeKey FindingsAdverse Effects Noted
VU0453595 Cynomolgus MacaqueOral0.3 - 3 mg/kgImproved cognitive flexibility and visual search performance.No dose-limiting adverse effects observed.
MK-7622 Non-human primatesNot specifiedNot specifiedReversed scopolamine-induced memory deficits.[9]Cholinergic side effects in a human trial.[9]

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

M1 receptors are Gq-coupled receptors. Upon binding of acetylcholine, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades lead to various cellular responses, including neuronal excitation and synaptic plasticity. M1 PAMs bind to an allosteric site on the receptor, enhancing the affinity and/or efficacy of acetylcholine, thereby potentiating this signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds PAM This compound (PAM) PAM->M1R Potentiates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitation & Synaptic Plasticity Ca_release->Cellular_Response PKC->Cellular_Response

M1 Receptor Signaling Pathway
Experimental Workflow for Long-Term In Vivo Assessment

A general workflow for evaluating the long-term effects of an M1 PAM like this compound should include initial pharmacokinetic and tolerability studies, followed by chronic administration in a relevant animal model of cognitive impairment, with subsequent behavioral and neurochemical analyses.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_endpoints Key Endpoints PK_PD Pharmacokinetic & Tolerability Studies (Acute) Dose_Selection Dose Range Selection PK_PD->Dose_Selection Chronic_Admin Chronic Administration (e.g., daily for several weeks) Dose_Selection->Chronic_Admin Behavioral Behavioral Testing (Cognition, Social Interaction) Chronic_Admin->Behavioral Neurochem Post-mortem Neurochemical & Histological Analysis Chronic_Admin->Neurochem Safety_Endpoint Absence of Adverse Effects Chronic_Admin->Safety_Endpoint Cognitive_Endpoint Improved Cognitive Performance Behavioral->Cognitive_Endpoint Biomarker_Endpoint Changes in CNS Biomarkers Neurochem->Biomarker_Endpoint

Long-Term In Vivo Assessment Workflow

Experimental Protocols

Proposed Long-Term Administration Protocol for this compound in a Rodent Model of Cognitive Impairment

This protocol is a template and should be optimized based on the specific characteristics of this compound and the research question. It is designed based on protocols for related "pure" M1 PAMs, which have shown efficacy without significant adverse effects.

1. Animals and Housing:

  • Species: Male C57BL/6J mice or Sprague-Dawley rats, aged 8-10 weeks at the start of the study.

  • Housing: Group-housed (3-5 animals per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

2. Compound Formulation:

  • Vehicle: A suitable vehicle should be determined based on the solubility and stability of this compound. Common vehicles for M1 PAMs include 10% Tween 80 in sterile water or a suspension in 0.5% methylcellulose.

  • Preparation: Prepare fresh solutions or suspensions daily. Ensure the compound is fully dissolved or evenly suspended before each administration.

3. Dosing Regimen:

  • Route of Administration: Oral gavage (p.o.) is often preferred for chronic studies to mimic clinical administration routes. Intraperitoneal (i.p.) injection can also be used.

  • Dosage: Based on data from related compounds like VU0453595 and VU0486846, a starting dose range of 1, 3, and 10 mg/kg is recommended.[1][3][6] A vehicle control group is essential.

  • Frequency: Once daily administration.

  • Duration: A minimum of 4 weeks is recommended to assess long-term effects on cognition and potential for cumulative toxicity. The duration can be extended depending on the study's objectives. For neurodegenerative models, chronic administration for several months may be necessary.[10]

4. Model of Cognitive Impairment:

  • Pharmacological Model: For example, sub-chronic phencyclidine (PCP) administration (e.g., 10 mg/kg, s.c., daily for 7 days, followed by a 7-day washout period before the start of this compound treatment) can be used to model cognitive deficits relevant to schizophrenia.[1]

  • Genetic Model: For Alzheimer's disease research, transgenic mouse models such as 5XFAD or APP/PS1 can be used, with treatment initiated before or after the onset of pathology.[10]

5. Behavioral Assessments:

  • Timing: Behavioral tests should be conducted during the light phase and at a consistent time each day. The tests should be performed after a sufficient period of chronic dosing (e.g., in the last week of a 4-week study).

  • Tests for Cognition:

    • Novel Object Recognition (NOR): To assess recognition memory.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze or T-Maze: To assess working memory.

  • Tests for Social Behavior:

    • Social Interaction Test: To measure social recognition and social withdrawal.

  • Safety and Tolerability Assessment:

    • Monitor body weight, food and water intake, and general health daily.

    • Observe for any signs of cholinergic hyperactivation (e.g., salivation, lacrimation, urination, defecation, tremors, seizures) for at least 2 hours post-dosing. A modified Racine scale can be used to score seizure severity if any are observed.[4]

6. Post-mortem Analysis:

  • At the end of the study, animals should be euthanized, and brain tissue collected.

  • Neurochemical Analysis: Measure levels of neurotransmitters, and assess receptor density and downstream signaling molecules in relevant brain regions (e.g., prefrontal cortex, hippocampus).

  • Histological Analysis: Perform immunohistochemistry to examine neuronal markers, synaptic proteins, and markers of neuroinflammation or pathology (e.g., amyloid plaques in AD models).

Conclusion

The long-term administration of this compound holds potential for the treatment of cognitive disorders. The provided protocols and data, derived from studies of related M1 PAMs, offer a framework for designing and conducting rigorous preclinical evaluations. A key consideration is the potential for ago-agonist activity, which has been linked to adverse effects in some M1 PAMs. Therefore, careful dose-response studies and thorough safety assessments are critical. By following a systematic approach that includes pharmacokinetic profiling, chronic dosing in relevant disease models, and comprehensive behavioral and neurochemical analyses, researchers can effectively evaluate the therapeutic potential and long-term safety of this compound.

References

Troubleshooting & Optimization

Technical Support Center: VU0448088 (ML253)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with VU0448088, also known as ML253. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this potent and selective M4 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ML253) and what is its primary mechanism of action?

A1: this compound (ML253) is a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M4 receptor. As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The primary mechanism of action involves the potentiation of Gαi/o protein-coupled signaling, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the M4 receptor has shown potential in preclinical models of schizophrenia and other neurological disorders.

Q2: I am having trouble dissolving this compound (ML253). What are the recommended solvents and solubility limits?

A2: this compound (ML253) is a hydrophobic molecule and, like many small molecule modulators, exhibits poor solubility in aqueous solutions. For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO).

Q3: How should I prepare a stock solution of this compound (ML253)?

A3: To prepare a stock solution, dissolve this compound (ML253) in 100% DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is crucial to ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming and sonication. Always use high-purity, anhydrous DMSO to prevent precipitation.

Q4: What is the recommended storage condition for this compound (ML253) powder and stock solutions?

A4: To ensure the stability and longevity of this compound (ML253), proper storage is critical.

  • Solid Compound: The lyophilized powder should be stored at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (months to years) or at -20°C for shorter-term storage (weeks to months). When stored properly, a DMSO stock solution can be stable for at least 6 months at -80°C.

Q5: My compound has precipitated out of my working solution. What should I do?

A5: Precipitation in your final aqueous-based assay buffer is a common issue due to the low aqueous solubility of this compound (ML253). Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful that high concentrations of DMSO can affect cell viability and assay performance.

  • Sonication: Briefly sonicate your final working solution to help redissolve any precipitate.

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment. Avoid using old working solutions.

  • Solubility in Media: The presence of proteins, such as those in cell culture media with fetal bovine serum (FBS), can sometimes help to stabilize small molecules and prevent precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -80°C.
Incomplete Dissolution: Compound not fully dissolved in the stock solution.Ensure complete dissolution by vortexing, gentle warming, and/or sonication when preparing the stock solution. Visually inspect for any particulate matter.
Precipitation in Assay Buffer: Low aqueous solubility leading to precipitation at the final concentration.Check and optimize the final DMSO concentration in your assay buffer. Prepare working solutions fresh for each experiment. Consider the use of a small amount of a non-ionic surfactant like Pluronic F-68, if compatible with your assay.
Cell Toxicity Observed High DMSO Concentration: The final concentration of DMSO in the cell culture is too high.Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Typically, keep the final DMSO concentration at or below 0.5%.
Compound-Specific Toxicity: At high concentrations, the compound itself may be toxic to the cells.Perform a dose-response curve to determine the optimal concentration range for M4 potentiation without causing significant cell death.
Difficulty Reproducing Results Variability in Stock Solution Concentration: Inaccurate weighing of the compound or pipetting errors during dilution.Use a calibrated analytical balance for weighing the compound. Use calibrated pipettes for all dilutions.
Batch-to-Batch Variability: Differences in the purity or form of the compound between different lots.Whenever possible, use the same batch of the compound for a series of related experiments. If a new batch is used, it is advisable to re-run key experiments to ensure consistency.

Data Presentation

Table 1: Solubility of this compound (ML253)

Solvent Solubility Notes
DMSO ≥ 10 mMRecommended for preparing high-concentration stock solutions.
Ethanol Sparingly solubleNot recommended as a primary solvent for stock solutions.
Water / PBS InsolubleDirect dissolution in aqueous buffers is not feasible.

Experimental Protocols

Protocol: Preparation of this compound (ML253) for In Vitro Cellular Assays

  • Stock Solution Preparation (10 mM in DMSO):

    • Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out a precise amount of this compound (ML253) powder (e.g., 1 mg).

    • Calculate the volume of 100% anhydrous DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) and sonicate until the compound is completely dissolved.

    • Visually inspect the solution to ensure there is no visible particulate matter.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Storage of Stock Solution:

    • Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your chosen assay buffer (e.g., cell culture medium). It is recommended to perform an intermediate dilution step in assay buffer before the final dilution to the desired concentrations.

    • Ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and non-toxic to the cells (typically ≤ 0.5%).

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets ACh Acetylcholine ACh->M4R Binds This compound This compound (ML253) This compound->M4R Potentiates

Caption: M4 Receptor Signaling Pathway Potentiated by this compound.

Troubleshooting_Workflow start Experiment Start: Inconsistent/No Activity check_dissolution Is stock solution fully dissolved? start->check_dissolution check_storage Was stock solution stored correctly? check_dissolution->check_storage Yes dissolve Re-dissolve: Vortex, warm, sonicate check_dissolution->dissolve No check_precipitation Is there precipitation in the working solution? check_storage->check_precipitation Yes new_stock Prepare fresh stock solution check_storage->new_stock No optimize_dmso Optimize final DMSO concentration check_precipitation->optimize_dmso Yes success Problem Resolved check_precipitation->success No dissolve->check_dissolution new_stock->start fresh_dilution Prepare fresh working dilutions optimize_dmso->fresh_dilution fresh_dilution->success

Caption: Troubleshooting Workflow for Inconsistent Experimental Results.

Technical Support Center: VU0448088 In Vivo Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and administering the KCC2 potentiator VU0448088 in in vivo experiments. Due to its likely low aqueous solubility, careful selection of a delivery vehicle is critical for successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is it necessary for this compound? A vehicle is an inert substance used to deliver a test compound to a biological system.[1] For compounds with poor water solubility like many small molecules, a vehicle is essential to create a stable solution or suspension suitable for administration to animals.[1] The vehicle helps ensure the compound is absorbed and distributed effectively.

Q2: What are the common components of a vehicle for poorly soluble compounds? Vehicles for such compounds are often multi-component systems. Common options include:

  • Co-solvents: Agents like Dimethyl Sulfoxide (B87167) (DMSO) and Polyethylene Glycol (e.g., PEG400) are used to dissolve the compound.[1][2][3]

  • Surfactants: Agents like Tween 80 (polysorbate 80) or sodium dodecyl sulfate (B86663) (SDS) can improve solubility and prevent precipitation.[2][4]

  • Bulking Agents/Aqueous Phase: Saline or buffered solutions are typically used to dilute the formulation to the final desired concentration.

  • Complexing Agents: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can form complexes with hydrophobic drugs to significantly enhance aqueous solubility.[1][4]

Q3: Are there potential side effects from the vehicle itself? Yes. "Vehicle effects" are unintended physiological or biochemical responses caused by the vehicle alone.[1] For example, high concentrations of DMSO can lead to changes in red blood cell counts and organ weights.[2] It is crucial to include a vehicle-only control group in your experimental design to distinguish the effects of the drug from the effects of the delivery medium.[1]

Q4: What is a recommended starting formulation for this compound? A common and effective approach for compounds with low water solubility is a ternary vehicle system. A widely used formulation consists of DMSO, PEG400, and an aqueous solution (like saline or PBS). A typical starting ratio might be 10% DMSO, 40% PEG400, and 50% saline. However, the optimal ratio must be determined empirically for your specific compound concentration and administration route.

Recommended Vehicle Preparation Protocol

This protocol describes the preparation of a standard ternary vehicle (DMSO/PEG400/Saline). It is a robust starting point for formulating this compound for intraperitoneal (IP) or oral (PO) administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL)

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to the tube. For a final formulation of 10% DMSO, you would add 1/10th of the total final volume. Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution, but check for compound stability at higher temperatures.

  • Add Co-solvent (PEG400): Add the required volume of PEG400 to the DMSO solution. For a final formulation of 40% PEG400, you would add 4/10ths of the total final volume. Vortex thoroughly until the solution is homogeneous.

  • Final Dilution with Saline: Slowly add the sterile saline (or PBS) dropwise while continuously vortexing. This is a critical step, as rapid addition can cause the compound to precipitate. Add saline to reach the final desired volume (e.g., 5/10ths of the total volume for a 50% saline formulation).

  • Final Inspection: Once all components are mixed, inspect the final solution carefully. It should be clear and free of any visible precipitate. If precipitation occurs, refer to the troubleshooting guide below.

  • Administration: Prepare the solution fresh on the day of dosing to minimize the risk of crystallization or degradation.[4]

Example Formulation Ratios

The following table summarizes common vehicle components and their typical concentration ranges for in vivo studies.

ComponentFunctionTypical Concentration Range (% v/v)Key Considerations
DMSO Primary Solvent5 - 10%Can cause toxicity at higher concentrations.[2][3] Keep as low as possible.
PEG400 Co-solvent30 - 60%Generally well-tolerated; helps create a stable solution.[1][2]
Tween 80 (Polysorbate 80) Surfactant1 - 10%Improves solubility and prevents precipitation.[4] Can have biological effects.
HP-β-CD Complexing Agent20 - 40% (w/v)Significantly increases aqueous solubility.[1][4] Can alter pharmacokinetics.
Saline / PBS Aqueous Diluent40 - 90%Used to bring the formulation to the final volume and physiological osmolality.

Visual Workflow and Pathway Diagrams

G cluster_workflow This compound Solution Preparation Workflow A 1. Weigh This compound Powder B 2. Add DMSO (e.g., 10% final vol) A->B C Vortex until fully dissolved B->C D 3. Add PEG400 (e.g., 40% final vol) C->D E Vortex until homogeneous D->E F 4. Add Saline/PBS (e.g., 50% final vol) E->F G Add dropwise while vortexing F->G H 5. Inspect for Precipitate G->H I Solution is Ready for Use H->I Clear J Troubleshoot (See Guide) H->J Precipitate

Caption: Step-by-step workflow for preparing a this compound dosing solution.

G cluster_pathway Simplified KCC2 Functional Pathway Cl_out High Extracellular [Cl-] KCC2 KCC2 Transporter Cl_out->KCC2 Cl- Efflux Cl_in Low Intracellular [Cl-] GABA GABA-A Receptor (Inhibitory) Cl_in->GABA Maintained Gradient Enables Hyperpolarization VU This compound (Potentiator) VU->KCC2 Enhances Activity

Caption: this compound potentiates KCC2 to maintain low intracellular chloride.

Troubleshooting Guide

Problem 1: My compound (this compound) is precipitating out of solution.

  • Possible Cause: The solubility limit of the compound has been exceeded in the chosen vehicle. This can happen during preparation (especially when adding the aqueous component) or upon storage.

  • Solutions:

    • Re-evaluate Vehicle Composition: Try incrementally increasing the percentage of the organic co-solvents (e.g., increase DMSO from 10% to 15% or PEG400 from 40% to 50%), but be mindful of potential toxicity.[5]

    • Incorporate a Surfactant: Add a solubilizing agent like Tween 80 (e.g., at 2-5%) to the formulation. This can help keep the compound in solution.[5]

    • Use a Cyclodextrin: For a more robust solution, consider using a vehicle containing 20-40% (w/v) HP-β-CD in water or saline.[1] This can dramatically increase the aqueous solubility of hydrophobic compounds.

    • Sonication: Gentle sonication can help redissolve the compound, but if the formulation is supersaturated, precipitation may reoccur.[5]

    • Prepare a Suspension: If a stable solution cannot be achieved at the target dose, consider formulating a suspension using agents like 0.5% carboxymethylcellulose (CMC).[1] This is more suitable for oral administration.

Problem 2: I am observing toxicity or adverse effects (e.g., lethargy, irritation) in my animals.

  • Possible Cause: The vehicle itself may be causing toxicity, particularly if high concentrations of solvents like DMSO are used.

  • Solutions:

    • Run a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to isolate its effects.[1]

    • Reduce Solvent Concentration: The most common cause of vehicle toxicity is an excessive concentration of the organic solvent. Your first step should be to reduce the percentage of DMSO or other organic solvents to the lowest possible level that still maintains compound solubility.

    • Consider Alternative Vehicles: Explore less harsh vehicle systems. A formulation based on cyclodextrins or a lipid/oil-based vehicle (for highly lipophilic compounds) might be better tolerated.[1]

    • Check Administration Volume and Rate: Ensure the dosing volume is appropriate for the animal's weight and that injections (especially intravenous) are administered slowly.

G cluster_troubleshoot Troubleshooting Decision Tree Start Problem Observed Precipitate Precipitation in Solution? Start->Precipitate Toxicity Animal Toxicity Observed? Start->Toxicity Precipitate->Toxicity No Sol1 Increase % DMSO/PEG OR Add Tween 80 Precipitate->Sol1 Yes Sol3 Run Vehicle-Only Control Group Toxicity->Sol3 Yes Sol2 Consider HP-β-CD Formulation Sol1->Sol2 Still precipitates Sol4 Reduce % DMSO OR Switch Vehicle Sol3->Sol4 Toxicity confirmed

Caption: Decision tree for troubleshooting common in vivo formulation issues.

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the identification and characterization of potential off-target effects for novel chemical entities, exemplified here by the placeholder "VU0448088". As specific data for this compound is not publicly available, this guide offers a comprehensive framework of frequently asked questions, troubleshooting guides, and standardized protocols that can be applied to any new small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: We have a novel compound, this compound, and need to assess its off-target profile. Where do we begin?

A1: A systematic approach to off-target profiling is recommended, starting with computational methods and progressing to experimental validation.

  • In Silico Profiling: Begin with computational predictions based on the chemical structure of this compound. This can provide an early indication of potential off-target families.

  • Broad Panel Screening: Utilize large-scale, commercially available screening panels (e.g., kinase, GPCR, ion channel panels) to experimentally test for interactions with a wide range of targets.

  • Focused In Vitro Assays: Based on the results from the broad panel screen and computational predictions, conduct more detailed in vitro enzymatic or binding assays to confirm and quantify any identified off-target interactions.

  • Cell-Based Assays: Progress to cell-based assays to understand the physiological relevance of any confirmed off-target effects in a more biological context.

Q2: What are the most common sources of error or misleading results in off-target screening?

  • Compound-Related Issues: Poor solubility, aggregation, and chemical reactivity of the test compound can lead to non-specific interactions and false positives.

  • Assay Artifacts: Interference with the assay technology itself (e.g., fluorescence quenching/enhancement, inhibition of reporter enzymes like luciferase) can be mistaken for genuine biological activity.

  • Lack of Orthogonal Validation: Relying on a single assay format can be misleading. It is crucial to confirm hits using a different, unrelated assay technology (e.g., confirming a binding hit with a functional assay).

Q3: How do we interpret the significance of an off-target interaction?

A3: The significance of an off-target hit depends on several factors:

  • Potency: How strongly does this compound interact with the off-target (e.g., IC50, Ki, or Kd value)?

  • Selectivity Window: What is the ratio of potency between the intended target and the off-target? A larger window (e.g., >100-fold) is generally desirable.

  • Physiological Relevance: Is the off-target expressed in the tissues or cell types relevant to the intended therapeutic application?

  • Known Biological Role of the Off-Target: Does inhibition or activation of the off-target have known safety liabilities?

Troubleshooting Guides

Problem 1: High number of hits in a broad kinase panel screen.

Potential Cause Troubleshooting Step
Compound Aggregation 1. Measure the solubility of this compound in the assay buffer. 2. Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. 3. Visually inspect the compound in solution for precipitation.
Non-Specific Binding 1. Perform counter-screens with unrelated proteins to assess general stickiness. 2. Re-test hits in the presence of a carrier protein like Bovine Serum Albumin (BSA).
ATP-Competitive Binding If this compound is an ATP-competitive inhibitor, it may show activity against multiple kinases. Prioritize follow-up based on potency and relevance of the off-target kinase.

Problem 2: Discrepancy between binding assay and functional assay results.

Potential Cause Troubleshooting Step
Allosteric Modulation This compound may bind to a site that does not directly compete with the functional ligand but still modulates activity. Consider performing mechanism-of-action studies.
Assay Conditions Differences in buffer composition, pH, or co-factors between the two assays can affect compound activity. Ensure conditions are as similar as possible.
Cellular Context In a cell-based functional assay, factors like cell permeability, metabolism, and efflux of this compound can influence the outcome, which are not present in a biochemical binding assay.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated during an off-target profiling campaign for a compound like this compound.

Table 1: In Silico Off-Target Prediction for this compound

Predicted Off-Target Family Prediction Score/Probability Recommended Follow-up Action
Kinases0.85Broad Kinase Panel Screen
GPCRs (Dopamine Subfamily)0.65Dopamine Receptor Binding Assays
Ion Channels (hERG)0.50hERG Patch Clamp Assay

Table 2: Experimental Off-Target Profiling Summary for this compound

Target Assay Type IC50 / Ki (nM) Selectivity (vs. On-Target)
On-Target X Biochemical 10 -
Off-Target Kinase ABiochemical50050-fold
Off-Target Kinase BBiochemical2,500250-fold
Off-Target GPCR D2Radioligand Binding>10,000>1,000-fold
hERG ChannelPatch Clamp>30,000>3,000-fold

Experimental Protocols

Protocol 1: Broad Kinase Panel Screen

Objective: To identify potential kinase off-targets of this compound from a large, representative panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve the desired final assay concentrations.

  • Assay Principle: A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay that measures ATP consumption.

  • Procedure: a. In a multi-well plate, combine the kinase, the appropriate peptide substrate, and ATP. b. Add this compound at a single high concentration (e.g., 10 µM) to each well containing a different kinase. c. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity (e.g., incorporation of ³³P into the substrate or fluorescent signal).

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to a vehicle control (DMSO). Hits are typically defined as kinases with >50% inhibition.

Protocol 2: hERG Patch Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a critical off-target associated with cardiac arrhythmia.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure the hERG current.

  • Procedure: a. Establish a stable whole-cell recording from a single cell. b. Apply a voltage pulse protocol to elicit the characteristic hERG tail current. c. Perfuse the cell with a baseline solution and record the stable current. d. Apply increasing concentrations of this compound and record the current at each concentration. e. Perform a final washout step with the baseline solution to assess reversibility.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration of this compound. Calculate the percent inhibition and fit the data to a concentration-response curve to determine the IC50 value.

Visualizations

Off_Target_Profiling_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_cellular Cellular Characterization in_silico Computational Profiling (e.g., Chemical Similarity) broad_panel Broad Panel Screening (e.g., Kinase Panel) in_silico->broad_panel Guides initial screen hit_validation Hit Confirmation (IC50 Determination) broad_panel->hit_validation Identifies hits orthogonal_assay Orthogonal Assay (e.g., Binding vs. Functional) hit_validation->orthogonal_assay Confirms hits safety_screen Safety Screening (e.g., hERG, Cytotoxicity) hit_validation->safety_screen Informs safety assessment cell_based Cell-Based Assays (Phenotypic or Target-Specific) orthogonal_assay->cell_based Assesses cellular potency

Caption: General workflow for identifying and characterizing off-target effects.

Signaling_Pathway_Interference cluster_pathway Hypothetical Signaling Pathway Receptor Receptor On_Target On-Target Kinase X Receptor->On_Target Off_Target Off-Target Kinase A Receptor->Off_Target Substrate_On Substrate 1 On_Target->Substrate_On Substrate_Off Substrate 2 Off_Target->Substrate_Off Response_On Desired Cellular Response Substrate_On->Response_On Response_Off Undesired Cellular Response Substrate_Off->Response_Off This compound This compound This compound->On_Target Inhibition (High Potency) This compound->Off_Target Inhibition (Lower Potency)

Minimizing variability in VU0448088 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VU0448088. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results obtained with the mGluR4 positive allosteric modulator (PAM), this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: I am observing high variability in my in vitro assay results. What are the potential causes?

A1: Variability in in vitro assays with this compound can stem from several factors:

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Improper dissolution or precipitation during the experiment can lead to inconsistent concentrations. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working solutions. Stock solutions should be stored correctly to prevent degradation.

  • Cell Health and Density: The responsiveness of cells to mGluR4 activation can be influenced by their passage number, confluency, and overall health. Use cells within a consistent passage range and seed them to achieve a consistent density for each experiment.

  • Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can significantly impact results. Strict adherence to a standardized protocol is crucial.

  • Glutamate (B1630785) Concentration: As a PAM, this compound's effect is dependent on the concentration of the endogenous agonist, glutamate. Ensure a consistent and appropriate concentration of glutamate is used in your assays.

  • Signal Transduction Crosstalk: Co-activation of other G-protein coupled receptors (GPCRs), such as the H1 histamine (B1213489) receptor, can influence mGluR4 signaling pathways, potentially biasing results towards calcium mobilization over other endpoints like cAMP inhibition.[1][2]

Q2: My stock solution of this compound appears to have precipitated. How should I handle this?

A2: If you observe precipitation in your stock solution, it is recommended to gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Before use, visually inspect the solution to ensure it is clear. To prevent precipitation, it is advisable to prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q3: I am not observing the expected potentiation of the glutamate response. What could be wrong?

A3: Several factors could contribute to a lack of potentiation:

  • Sub-optimal Glutamate Concentration: The potentiation effect of this compound is most evident at sub-maximal (EC20-EC50) concentrations of glutamate. If the glutamate concentration is too high, the receptor may already be maximally activated, masking the effect of the PAM.

  • Incorrect Compound Concentration: Ensure your final assay concentration of this compound is within the expected active range. Refer to the provided data tables for typical EC50 values.

  • Cell Line Expression: Confirm that your cell line expresses functional mGluR4 receptors at a sufficient level.

  • Assay-Specific Issues: For cAMP assays with Gi-coupled receptors like mGluR4, the basal cAMP level might be too low to detect a further decrease. In such cases, co-stimulation with an agent like forskolin (B1673556) is necessary to elevate basal cAMP levels.

Q4: I am seeing inconsistent results between different assay formats (e.g., cAMP vs. ERK phosphorylation). Why is this?

A4: This phenomenon, known as functional selectivity or biased signaling, can occur with allosteric modulators. This compound may preferentially potentiate one signaling pathway over another. For instance, crosstalk with Gq-coupled receptors can lead to a bias towards calcium-mediated pathways (which can influence ERK phosphorylation) over the canonical Gi/o-mediated inhibition of adenylyl cyclase (cAMP production).[1][2] It is important to characterize the compound's activity across multiple relevant signaling pathways.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C21H18N4OVendor Data
Molecular Weight 342.39 g/mol Vendor Data
Solubility DMSO: ≥ 10 mg/mLVendor Data
Ethanol: InsolubleVendor Data
Storage Store solid at -20°CVendor Data
Store stock solutions at -20°C or -80°CGeneral Recommendation
In Vitro Potency of this compound (Example Data)
Assay TypeCell LineGlutamate ConcentrationThis compound EC50Efficacy (% of Glutamate Max)
cAMP Inhibition CHO-mGluR4EC20~300 nMNot Reported
GTP-γS Binding HEK293-mGluR4EC20~500 nMNot Reported
ERK1/2 Phosphorylation Primary NeuronsEC20~400 nMNot Reported

Note: The EC50 values provided are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

GTP-γS Binding Assay

This protocol is adapted for measuring the activation of Gi/o-coupled receptors like mGluR4.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing mGluR4.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.

  • Reaction Mix: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), varying concentrations of this compound, and a fixed, sub-maximal concentration of glutamate (e.g., EC20).

  • Initiation: Start the reaction by adding [35S]GTP-γS to a final concentration of 0.1-1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTP-γS). Plot the specific binding against the concentration of this compound to determine the EC50.

cAMP Inhibition Assay

This protocol is designed for Gi-coupled receptors and utilizes a competitive immunoassay format (e.g., HTRF or AlphaScreen).

  • Cell Seeding: Seed cells expressing mGluR4 into a 384-well plate and culture overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells, along with a fixed concentration of glutamate (e.g., EC20).

  • Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a sub-maximal cAMP response.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Lyse the cells and add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) according to the manufacturer's instructions.

  • Reading: Read the plate on a suitable plate reader.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the percent inhibition relative to the forskolin-only control and plot against the this compound concentration to determine the IC50.

ERK1/2 Phosphorylation Assay

This protocol describes a cell-based ELISA for measuring phosphorylated ERK1/2.

  • Cell Seeding: Seed cells expressing mGluR4 in a 96-well plate and serum-starve overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of glutamate (e.g., EC20) for a short duration (typically 5-15 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) and then permeabilize with a detergent-based buffer.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.

  • Normalization: To account for variations in cell number, the p-ERK1/2 signal can be normalized to the signal from an antibody against total ERK1/2 in parallel wells.

  • Data Analysis: Plot the normalized p-ERK1/2 signal against the this compound concentration to determine the EC50.

Mandatory Visualizations

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds This compound This compound (PAM) This compound->mGluR4 Potentiates G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Vesicle Glutamate Vesicle cAMP->Vesicle Reduces Exocytosis Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Inhibits Troubleshooting_Workflow Start High Variability in Results Check_Solubility Check this compound Solubility & Stability Start->Check_Solubility Check_Cells Verify Cell Health & Density Start->Check_Cells Check_Protocol Review Assay Protocol & Reagents Start->Check_Protocol Check_Glu Optimize Glutamate Concentration Start->Check_Glu Precipitation Precipitation? Check_Solubility->Precipitation Inconsistent_Cells Inconsistent Cell Conditions? Check_Cells->Inconsistent_Cells Protocol_Deviation Protocol Deviation? Check_Protocol->Protocol_Deviation Suboptimal_Glu Suboptimal Glutamate? Check_Glu->Suboptimal_Glu Precipitation->Check_Cells No Resolve_Solubility Prepare Fresh Stock & Warm to Dissolve Precipitation->Resolve_Solubility Yes Inconsistent_Cells->Check_Protocol No Standardize_Cells Standardize Seeding & Passage Number Inconsistent_Cells->Standardize_Cells Yes Protocol_Deviation->Check_Glu No Standardize_Protocol Strictly Adhere to Standardized Protocol Protocol_Deviation->Standardize_Protocol Yes Titrate_Glu Titrate Glutamate to Find Optimal EC20 Suboptimal_Glu->Titrate_Glu Yes End Consistent Results Suboptimal_Glu->End No Resolve_Solubility->End Standardize_Cells->End Standardize_Protocol->End Titrate_Glu->End Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound & Glutamate Stock->Treatment Cells Culture & Seed mGluR4-expressing Cells Cells->Treatment Reagents Prepare Assay Reagents Detection Add Detection Reagents & Read Signal Reagents->Detection Incubation Incubate (Time & Temp Specific to Assay) Treatment->Incubation Incubation->Detection Normalization Normalize Data (e.g., to Total Protein) Detection->Normalization Curve_Fitting Fit Dose-Response Curve (e.g., 4-parameter logistic) Normalization->Curve_Fitting EC50 Determine EC50/IC50 Curve_Fitting->EC50

References

Technical Support Center: Troubleshooting Unexpected Results in mGluR4 PAM VU0418506 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mGluR4 positive allosteric modulator (PAM), VU0418506. This guide provides troubleshooting advice and detailed protocols to address common issues and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with VU0418506.

In Vitro Studies: Calcium Mobilization Assays

Q1: I am not observing any potentiation of the glutamate (B1630785) response with VU0418506 in my calcium mobilization assay. What are the possible reasons?

A1: Several factors could contribute to a lack of potentiation. Consider the following troubleshooting steps:

  • Cell Line Health and Receptor Expression:

    • Cell Viability: Ensure your CHO or HEK293 cells stably expressing mGluR4 are healthy and not overgrown. Perform a viability stain (e.g., Trypan Blue) to confirm.

    • Receptor Expression Level: Passage number can affect receptor expression. Use cells from a low, consistent passage number. Verify mGluR4 expression using a positive control agonist (e.g., L-AP4).

  • Compound Integrity and Concentration:

    • Compound Stability: VU0418506 should be stored correctly (desiccated at -20°C). Prepare fresh stock solutions in DMSO and dilute in assay buffer immediately before use.

    • Concentration Range: Ensure the concentrations of both glutamate and VU0418506 are appropriate. For potentiation, use an EC20 concentration of glutamate. The EC50 of VU0418506 is in the nanomolar range, so a sufficient concentration range should be tested.

  • Assay Conditions:

    • Calcium Dye Loading: Inadequate loading of calcium indicator dyes (like Fluo-4 AM) can lead to a poor signal. Ensure the loading time and temperature are optimal for your cell line.[1]

    • Assay Buffer: The presence of serum or other components in the assay buffer can interfere with the assay. Use a simple buffered salt solution (e.g., HBSS) with HEPES.

Q2: The baseline fluorescence in my calcium assay is very high and noisy. How can I fix this?

A2: High and noisy baseline fluorescence can mask the specific signal. Here are some common causes and solutions:

  • Cellular Stress:

    • Plating Density: Overly dense cell cultures can lead to spontaneous signaling and high baseline. Optimize cell seeding density.

    • Dye Loading Conditions: Excessive dye concentration or prolonged incubation can be toxic to cells. Titrate the Fluo-4 AM concentration and optimize the loading time.[2]

  • Instrumentation:

    • Incorrect Settings: Ensure the excitation and emission wavelengths on your plate reader (e.g., FLIPR, FlexStation) are correctly set for your chosen calcium indicator (e.g., Fluo-4 Ex/Em: 494/516 nm).

    • Autofluorescence: Phenol (B47542) red in culture medium can cause high background. Use phenol red-free medium for the assay. Some compounds can also be autofluorescent. Run a compound-only control.

  • Reagent Issues:

    • Incomplete Dye Hydrolysis: The AM ester form of the dye needs to be cleaved by intracellular esterases to become active. Ensure cells are healthy and metabolically active.

In Vivo Studies: Rodent Models of Parkinson's Disease

Q1: I am observing high variability in the cataleptic response of my rats in the haloperidol-induced catalepsy model. Why is this happening?

A1: Variability in behavioral studies is common but can be minimized.[3][4][5] Key factors to consider are:

  • Animal-Related Factors:

    • Acclimatization: Ensure all animals are properly acclimated to the housing and testing rooms to reduce stress-induced variability.

    • Handling: Consistent and gentle handling by the same experimenter can reduce stress and variability in responses.[4] The sex of the experimenter has also been noted as a potential source of variability.[3]

    • Circadian Rhythms: Conduct behavioral testing at the same time each day to avoid variations due to the animals' natural circadian rhythms.

  • Experimental Procedure:

    • Dosing: Ensure accurate and consistent administration of both haloperidol (B65202) and VU0418506. The timing between haloperidol and test compound administration is critical.[6][7]

    • Testing Environment: Maintain consistent lighting, noise levels, and temperature in the testing room.[3]

    • Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias in scoring the catalepsy.

Q2: My 6-OHDA lesioning procedure results in inconsistent motor deficits. What could be the cause?

A2: The 6-OHDA lesion model requires precise surgical technique to achieve consistent results.[8][9][10]

  • Surgical Technique:

    • Stereotaxic Coordinates: Double-check and ensure the accuracy of your stereotaxic coordinates for the medial forebrain bundle (MFB) or substantia nigra. Use a rat brain atlas and perform preliminary dye injections to verify your coordinates.

    • Injection Rate and Volume: A slow and consistent injection rate (e.g., 1 µL/minute) is crucial to prevent backflow and ensure proper distribution of the neurotoxin.[8]

    • Needle Placement: Leaving the needle in place for a few minutes post-injection allows for diffusion of the 6-OHDA solution and minimizes leakage up the injection tract upon withdrawal.[8]

  • 6-OHDA Solution:

    • Freshness and Stability: 6-OHDA is highly susceptible to oxidation. Always prepare it fresh in a vehicle containing an antioxidant like ascorbic acid and protect it from light.[11]

  • Post-Operative Care:

    • Animal Health: Proper post-operative care, including hydration and nutrition, is essential for animal recovery and the development of consistent behavioral phenotypes.

Q3: VU0418506 is not showing efficacy in my chronic dosing study. What should I consider?

A3: While VU0418506 is effective in acute models, its utility in chronic studies is limited due to its induction of the cytochrome P450 enzyme CYP1A2. This leads to increased metabolism of the compound and significantly reduced plasma concentrations after several days of dosing. For chronic studies, consider alternative mGluR4 PAMs with a more stable pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for VU0418506.

Table 1: In Vitro Potency of VU0418506

ParameterHuman mGluR4Rat mGluR4
EC50 68 nM46 nM

Table 2: In Vivo Pharmacokinetic Properties of VU0418506 in Rats

ParameterValue
Oral Bioavailability (F%) Good (Specific value not publicly available)
Brain Penetration High
CYP450 Induction Induces CYP1A2

Detailed Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is for assessing the potentiation of glutamate-induced calcium mobilization by VU0418506 in CHO cells stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5).

Materials:

  • hmGluR4/Gqi5 CHO cells

  • Culture Medium: DMEM, 10% FBS, antibiotics, G418, methotrexate

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional)

  • Glutamate

  • VU0418506

  • Black-walled, clear-bottom 384-well plates

Procedure:

  • Cell Plating: Seed hmGluR4/Gqi5 CHO cells into 384-well plates at a density of 30,000 cells/well and incubate overnight at 37°C.[12]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. Pluronic F-127 can be added to aid dye solubilization.[1][13]

    • Remove culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C.[14]

  • Compound Preparation: Prepare serial dilutions of VU0418506 and a fixed EC20 concentration of glutamate in assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FDSS6000 or FlexStation).

    • Measure baseline fluorescence for a few seconds.

    • Add VU0418506 or vehicle and incubate for 1.5-2 minutes.[13]

    • Add the EC20 concentration of glutamate and record the fluorescence signal for approximately 50-60 seconds.[13]

  • Data Analysis: Normalize the fluorescence signal to the baseline and express as a percentage of the maximal response to a saturating concentration of glutamate. Calculate the EC50 for potentiation from the concentration-response curve.

Protocol 2: In Vivo Haloperidol-Induced Catalepsy in Rats

This model assesses the potential anti-Parkinsonian effects of VU0418506.

Materials:

  • Male Sprague-Dawley or Wistar rats (120-200 g)

  • Haloperidol solution (e.g., 1 mg/kg in saline, i.p.)

  • VU0418506 solution (e.g., 3-30 mg/kg in an appropriate vehicle, p.o. or i.p.)

  • Catalepsy bar (horizontal bar, 5-10 mm diameter, raised ~8-10 cm from the floor)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize rats to the testing room for at least 1 hour before the experiment.

  • Dosing:

    • Administer VU0418506 or vehicle at the appropriate time before haloperidol injection (e.g., 30-60 minutes, depending on the route of administration).

    • Administer haloperidol (1 mg/kg, i.p.).[6]

  • Catalepsy Assessment:

    • At a set time point after haloperidol injection (e.g., 60 minutes), begin catalepsy testing.[15]

    • Gently place the rat's forepaws on the horizontal bar.[6][16]

    • Start the stopwatch and measure the time (latency) it takes for the rat to remove both paws from the bar.[17]

    • A cut-off time (e.g., 180 seconds) should be established.[17]

  • Data Analysis: Compare the latency to step-down between the vehicle- and VU0418506-treated groups.

Mandatory Visualizations

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_extracellular Extracellular Space mGluR4 mGluR4 Gi_Go Gi/o Protein mGluR4->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Glutamate->mGluR4 Binds (Orthosteric) VU0418506 VU0418506 (PAM) VU0418506->mGluR4 Binds (Allosteric)

Caption: Canonical signaling pathway of the presynaptic mGlu4 receptor.

Calcium_Mobilization_Workflow start Start plate_cells Plate mGluR4-expressing CHO cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight load_dye Load cells with Fluo-4 AM dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye prepare_compounds Prepare serial dilutions of VU0418506 and EC20 Glutamate incubate_dye->prepare_compounds read_plate Place plate in fluorescence reader incubate_dye->read_plate prepare_compounds->read_plate add_pam Add VU0418506/Vehicle read_plate->add_pam add_glutamate Add EC20 Glutamate add_pam->add_glutamate acquire_data Acquire fluorescence data add_glutamate->acquire_data analyze Analyze data: Normalize and calculate EC50 acquire_data->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay.

Troubleshooting_Logic start Unexpected Result: No Potentiation Effect check_controls Are positive controls (e.g., L-AP4) working? start->check_controls issue_assay Issue is likely with the assay setup check_controls->issue_assay No issue_compound Issue is likely with the test compound check_controls->issue_compound Yes check_cells Check cell health, passage number, and receptor expression issue_assay->check_cells check_reagents Verify dye loading and buffer composition issue_assay->check_reagents check_instrument Confirm reader settings (Ex/Em wavelengths) issue_assay->check_instrument check_integrity Prepare fresh stock of VU0418506 issue_compound->check_integrity check_concentration Verify concentrations of PAM and Glutamate issue_compound->check_concentration

Caption: Troubleshooting logic for a failed in vitro potentiation experiment.

References

Technical Support Center: Optimizing VU0448088 Concentration for Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of VU0448088, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs by binding to a site on the receptor distinct from the glutamate binding site. The activation of mGluR4, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What is the typical effective concentration range and EC50 for this compound in functional assays?

Q3: How should I prepare a stock solution of this compound?

A3: Due to the hydrophobic nature of many small molecule inhibitors, this compound is likely to have low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).

Stock Solution Preparation Protocol:

  • Weigh the desired amount of this compound powder.

  • Dissolve in high-purity DMSO to a final concentration of 10 mM.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A4: This is a common issue with compounds that have low water solubility. Here are some solutions:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.

  • Pluronic F-127: For certain assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help to maintain compound solubility.

  • Pre-warm the Assay Buffer: Warming the assay buffer to 37°C before adding the compound can sometimes improve solubility.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low potentiation of glutamate response 1. Suboptimal this compound concentration. 2. Low concentration of glutamate. 3. Cell health issues (low receptor expression, poor viability). 4. Inactive compound.1. Perform a full dose-response curve for this compound (e.g., 1 nM to 100 µM). 2. Use a glutamate concentration at its EC20 to maximize the potentiation window. 3. Check cell viability and passage number. Ensure proper cell culture conditions. 4. Verify the integrity of the compound.
High background signal or apparent agonist activity 1. This compound may have some intrinsic agonist activity at high concentrations. 2. Assay artifacts (e.g., compound fluorescence in fluorescence-based assays).1. Test this compound in the absence of glutamate to determine its intrinsic activity. 2. Run a vehicle control (DMSO only) and a compound control without cells to check for interference.
Poor reproducibility between experiments 1. Inconsistent cell plating density. 2. Variability in reagent preparation or addition. 3. Fluctuation in incubation times or temperatures.1. Ensure a consistent number of cells are seeded in each well. 2. Use calibrated pipettes and prepare fresh reagents. 3. Standardize all incubation steps and maintain a constant temperature.
"Flat" dose-response curve 1. The concentration range tested is too narrow or not centered around the EC50. 2. Compound solubility issues at higher concentrations.1. Broaden the concentration range tested. 2. Visually inspect the wells for any signs of precipitation at higher concentrations.

Quantitative Data Summary

The following table summarizes the potency of related mGluR4 PAMs, which can serve as a reference for designing experiments with this compound.

CompoundReceptorAssay TypeEC50Reference
(-)-PHCCCmGluR4Not Specified4.1 µM[1]
VU0080421mGluR4Not Specified4.6 µM[1]
VU0153064mGluR4Not Specified~5 µM[2]
SID 85240643human mGluR4Not Specified240 nM[2]
SID 85240643rat mGluR4Not Specified110 nM[2]
SID 85240647human mGluR4Not Specified340 nM[2]
SID 85240647rat mGluR4Not Specified80 nM[2]
ADX88178human mGluR4Not Specified4 nM[3]

Experimental Protocols

Calcium Flux Assay for mGluR4 PAM Activity

This protocol is a general guideline for a no-wash calcium flux assay using a fluorescent calcium indicator.

Materials:

  • HEK293 or CHO cells stably expressing human mGluR4.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Glutamate.

  • This compound.

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the mGluR4-expressing cells into 384-well plates at an optimized density and incubate overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium indicator dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a glutamate solution at a concentration that will yield an EC20 response in the assay.

  • Assay Measurement: a. Place the cell plate in the fluorescence plate reader. b. Record a baseline fluorescence reading. c. Add the this compound dilutions to the wells and incubate for a specified time (e.g., 2-15 minutes). d. Add the EC20 concentration of glutamate to all wells. e. Continuously record the fluorescence signal for 2-5 minutes.

  • Data Analysis: a. Determine the peak fluorescence response after glutamate addition. b. Plot the peak fluorescence against the log of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

Diagram 1: mGluR4 signaling pathway with PAM modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR4-expressing cells in 384-well plate dye_loading Load cells with calcium indicator dye plate_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_prep Prepare this compound serial dilutions and EC20 Glutamate solution add_pam Add this compound dilutions compound_prep->add_pam baseline->add_pam add_agonist Add EC20 Glutamate add_pam->add_agonist record Record fluorescence signal add_agonist->record plot_data Plot peak fluorescence vs. [this compound] record->plot_data fit_curve Fit dose-response curve plot_data->fit_curve determine_ec50 Determine EC50 fit_curve->determine_ec50 Troubleshooting_Logic start Start Troubleshooting no_response No/Low Potentiation? start->no_response high_background High Background? no_response->high_background No check_conc Check this compound & Glutamate Concentrations no_response->check_conc Yes poor_reproducibility Poor Reproducibility? high_background->poor_reproducibility No check_agonist_activity Test for Intrinsic Agonist Activity high_background->check_agonist_activity Yes check_assay_conditions Standardize Assay Conditions poor_reproducibility->check_assay_conditions Yes end Problem Resolved poor_reproducibility->end No check_cells Assess Cell Health & Receptor Expression check_conc->check_cells check_cells->end check_agonist_activity->end check_assay_conditions->end

References

Identifying and avoiding experimental artifacts with VU0448088

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and avoid potential experimental artifacts when working with VU0448088, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Potentiation of Agonist Response

Question: I am not observing the expected potentiation of my orthosteric agonist (e.g., Glutamate, DHPG) with this compound in my cellular assay. What could be the cause?

Possible Causes and Solutions:

  • Probe Dependence: The modulatory effect of mGluR5 PAMs can be highly dependent on the specific orthosteric agonist used. This phenomenon, known as "probe dependence," means this compound might strongly potentiate one agonist but have little to no effect on another.

    • Solution: Test this compound with a panel of different mGluR5 agonists (e.g., Glutamate, Quisqualate, DHPG) to determine the optimal agonist for your experimental system.

  • Suboptimal Agonist Concentration: The potentiation effect of a PAM is most apparent at a sub-maximal concentration of the orthosteric agonist (typically EC₂₀ to EC₅₀). If the agonist concentration is too high (saturating), the potentiation by this compound may be masked.

    • Solution: Perform a full concentration-response curve for your orthosteric agonist to accurately determine its EC₅₀. Then, test this compound's potentiation at the agonist's EC₂₀ concentration.

  • Assay Conditions: In vitro assay parameters can significantly influence results.[1]

    • Solution:

      • Cell Density: Ensure consistent cell plating density across experiments, as variations can alter receptor expression levels and compound sensitivity.[1]

      • Serum Concentration: The presence and concentration of serum can affect compound availability and cell signaling. Consider reducing serum concentration or using serum-free media during the assay.[1]

      • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).

Issue 2: Unexpected Agonist-Like Activity of this compound Alone

Question: I am observing a response in my assay when I apply this compound in the absence of any orthosteric agonist. Is this expected?

Possible Cause and Solution:

  • PAM-Agonism: Some mGluR5 modulators that are classified as PAMs can also have intrinsic agonist activity, directly activating the receptor even without the endogenous ligand.[2] This is known as "PAM-agonism."

    • Solution: To characterize this, perform a concentration-response curve of this compound alone. This will reveal if this compound is acting as a PAM-agonist in your system. This is a crucial control to distinguish true potentiation from direct activation.

Issue 3: Observations of Cellular Toxicity or Off-Target Effects

Question: At higher concentrations, this compound appears to be causing cell death or other unexpected phenotypes. How can I confirm this is an artifact?

Possible Causes and Solutions:

  • Compound-Induced Neurotoxicity: Certain mGluR5 PAMs have been associated with neurotoxicity at high doses.[2]

    • Solution:

      • Dose-Response: Perform a cell viability assay (e.g., MTT, LDH release) with a concentration range of this compound to determine its cytotoxic threshold in your cell type.

      • Time-Course: Assess cell health at different time points to understand the kinetics of any potential toxicity.

      • Use Lower Concentrations: Whenever possible, use the lowest effective concentration of this compound to minimize the risk of off-target effects and toxicity.

  • Off-Target Activity: Like any pharmacological tool, high concentrations of this compound may lead to engagement with unintended molecular targets.

    • Solution: If you suspect off-target effects, consider using a structurally different mGluR5 PAM as a control. If the alternative PAM produces the expected potentiation without the confounding phenotype, it suggests the artifact is specific to this compound's chemical structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the mGluR5 receptor. It binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site).[3] This binding event does not typically activate the receptor on its own but enhances the receptor's response to an orthosteric agonist like glutamate.[3][4] This leads to a leftward shift in the agonist's concentration-response curve, meaning a lower concentration of the agonist is needed to produce the same effect.

Q2: How should I choose the concentration of orthosteric agonist to use when screening for this compound's PAM activity?

A2: A common and effective method is to use the EC₂₀ concentration of your chosen orthosteric agonist.[5] This concentration provides a sub-maximal response that allows for a clear and quantifiable potentiation by the PAM. Using a single, low agonist concentration is a standard practice in screening for positive allosteric modulators.[5]

Q3: Could the observed effects of this compound be dependent on the signaling pathway I am measuring?

A3: Yes. mGluR5 is known to couple to multiple signaling pathways, including intracellular calcium mobilization (iCa²⁺), IP1 accumulation, and ERK1/2 phosphorylation.[2] Some mGluR5 PAMs can exhibit "biased agonism," where they preferentially modulate one pathway over another.[2] It is therefore crucial to either measure multiple downstream signaling events or to be aware that your results may be specific to the pathway being investigated.

Q4: What are the essential control experiments to run with this compound?

A4:

  • Vehicle Control: To control for the effect of the solvent.

  • Agonist Alone: To establish the baseline response that will be potentiated.

  • This compound Alone: To test for any intrinsic agonist activity (PAM-agonism).

  • Cell Viability Control: To ensure the observed effects are not due to cytotoxicity.

Data Presentation

Table 1: Example of Probe Dependence for an mGluR5 PAM

Orthosteric AgonistAgonist EC₅₀Fold-Shift in Agonist EC₅₀ with 10 µM PAM
Glutamate15 µM4.5
DHPG250 nM2.1
Quisqualate50 nM12.0
This table illustrates how the potentiation effect of a PAM can vary depending on the orthosteric agonist used.

Table 2: Characterizing PAM vs. PAM-Agonist Activity

ConditionAssay Readout (e.g., % Max Signal)Interpretation
Vehicle0%Baseline
Orthosteric Agonist (EC₂₀)20%Baseline Agonist Response
This compound (10 µM) Alone5%Minimal PAM-Agonism
Agonist (EC₂₀) + this compound (10 µM)85%Strong Potentiation (PAM activity)
This table shows how to differentiate between a compound's ability to potentiate an agonist versus its ability to act as an agonist itself.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for mGluR5 PAM Activity

This protocol is designed to measure the potentiation of agonist-induced intracellular calcium mobilization by this compound in a cell line expressing mGluR5 (e.g., HEK293-mGluR5).

Materials:

  • HEK293 cells stably expressing mGluR5

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • mGluR5 orthosteric agonist (e.g., Glutamate)

  • This compound

  • 384-well black, clear-bottom plates

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR)

Methodology:

  • Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove cell culture medium, add the loading solution to each well, and incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist in Assay Buffer.

  • Assay Execution:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Place the plate into the fluorescent plate reader.

    • To test for PAM activity: Add this compound (or vehicle) to the wells and incubate for 2-15 minutes. Then, add the orthosteric agonist at its EC₂₀ concentration and measure the fluorescent signal for 2-3 minutes.

    • To test for PAM-Agonism: Add this compound (or vehicle) at various concentrations and measure the fluorescent signal without adding an orthosteric agonist.

  • Data Analysis: Calculate the increase in fluorescence over baseline. For PAM activity, compare the response of agonist + this compound to agonist + vehicle. Determine the fold-shift in the agonist's EC₅₀ in the presence of this compound.

Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_gq Gq Protein mGluR5 mGluR5 Gq Gαq mGluR5->Gq Activates PLC PLC Gq->PLC Activates Gbg Gβγ Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR5 Binds Orthosteric Site This compound This compound (PAM) This compound->mGluR5 Binds Allosteric Site PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Experimental_Workflow cluster_setup Assay Setup cluster_testing This compound Characterization cluster_controls Essential Controls A1 1. Select Cell Line (e.g., HEK293-mGluR5) A2 2. Choose Orthosteric Agonist (e.g., Glutamate) A1->A2 A3 3. Determine Agonist EC₅₀ A2->A3 B2 5. Test this compound + Agonist (EC₂₀) (Confirm PAM Activity) A3->B2 Use EC₂₀ B1 4. Test this compound Alone (Check for PAM-Agonism) B1->B2 B3 6. Run Concentration-Response (this compound + Agonist EC₂₀) B2->B3 C1 7. Cell Viability Assay (Check for Cytotoxicity) B3->C1 C2 8. Test Alternative PAM (Control for Off-Target Effects) C1->C2 Troubleshooting_Tree Start Unexpected Result with this compound Q1 Is there a response with This compound alone? Start->Q1 A1_Yes Potential PAM-Agonism. Characterize with full dose-response. Q1->A1_Yes Yes A1_No No PAM-Agonism. Q1->A1_No No Q2 Is potentiation of agonist weak or absent? Q2_Check1 Verify Agonist Concentration (Is it EC₂₀-EC₅₀?) Q2->Q2_Check1 Yes A1_No->Q2 Q2_Check2 Test Alternate Agonist (Check for Probe Dependence) Q2_Check1->Q2_Check2 Q2_Check3 Confirm Cell Health & Assay Conditions Q2_Check2->Q2_Check3

References

VU0448088 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the small molecule inhibitor VU0448088 in various experimental buffers. As specific stability data for this compound is not publicly available, this guide offers general best practices and standardized protocols for determining compound stability. The provided tables contain hypothetical data to serve as a template for your experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitated out of solution after thawing. What should I do?

A1: Compound precipitation upon thawing is a common issue. Here are a few troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C for 5-10 minutes.

  • Sonication: Use a bath sonicator for 5-10 minutes to aid in redissolving the compound.

  • Solvent Choice: Ensure you are using the recommended solvent for initial stock solutions (e.g., DMSO). For aqueous buffers, consider the final concentration and the potential need for a co-solvent.

  • pH Check: Verify the pH of your buffer, as pH shifts can affect compound solubility.

Q2: I am seeing a loss of compound activity in my assay over time. Could this be a stability issue?

A2: Yes, a gradual loss of activity can indicate compound degradation. To confirm this:

  • Perform a Time-Course Experiment: Assess the stability of this compound in your assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect potential degradation products over time.

  • Storage Conditions: Ensure that your stock solutions and working solutions are stored at the appropriate temperature and protected from light, if necessary.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: While specific data for this compound is unavailable, a general recommendation for small molecule inhibitors is to store stock solutions in a non-polar aprotic solvent like DMSO at -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound in common experimental buffers. These tables are intended to serve as a template for your own experimental results.

Table 1: Stability of this compound in Common Buffers at Room Temperature (25°C)

Buffer (50 mM)pH% Remaining after 8 hours% Remaining after 24 hours
Phosphate-Buffered Saline (PBS)7.495%85%
Tris-HCl7.492%80%
HEPES7.498%90%
Citrate5.080%65%

Table 2: Effect of pH on this compound Stability in PBS at Room Temperature (25°C)

pH% Remaining after 8 hours% Remaining after 24 hours
6.090%78%
7.096%88%
7.495%85%
8.085%70%

Table 3: Impact of Freeze-Thaw Cycles on this compound Stability

Number of Freeze-Thaw Cycles% Degradation
1<1%
35%
512%

Experimental Protocols

Protocol 1: Assessing Compound Stability in an Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a chosen experimental buffer using LC-MS.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare your desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 10 µM in the chosen aqueous buffer.

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate any proteins or other insoluble material.

    • Analyze the supernatant by LC-MS to determine the concentration of the parent compound (this compound) relative to the internal standard.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

The following diagrams illustrate common workflows and concepts relevant to assessing compound stability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Buffer Preparation Buffer Preparation Buffer Preparation->Incubation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling LC-MS Analysis LC-MS Analysis Time-Point Sampling->LC-MS Analysis Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation Logical_Relationship Compound Stability Compound Stability Assay Results Assay Results Compound Stability->Assay Results Buffer Composition Buffer Composition Buffer Composition->Compound Stability pH pH pH->Compound Stability Temperature Temperature Temperature->Compound Stability

Addressing poor bioavailability of VU0448088 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0448088. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for a compound like this compound?

A1: Poor oral bioavailability is often multifactorial. For a compound like this compound, likely a BCS Class II or IV agent, the primary reasons include low aqueous solubility and/or poor membrane permeability.[1][2] Other contributing factors can be extensive first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein.[1] Physicochemical properties such as high molecular weight, crystalline structure, and unfavorable logP can also limit absorption.[3][4]

Q2: How can the formulation of this compound be modified to improve its bioavailability?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[5][6] These can be broadly categorized as:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[1][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can significantly enhance solubility and dissolution.[7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[5][6][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

Q3: What is the role of excipients in improving the in vivo performance of this compound?

A3: Excipients are not just inert fillers; they play a critical role in the formulation's performance.[10][11] For this compound, selecting the right excipients can:

  • Enhance Solubility: Solubilizers like surfactants (e.g., polysorbates, Cremophor®) and co-solvents (e.g., PEG 400, propylene (B89431) glycol) can increase the concentration of the drug in solution at the site of absorption.

  • Improve Wetting: Wetting agents can reduce the surface tension between the drug particles and the dissolution medium, facilitating faster dissolution.

  • Inhibit Precipitation: Polymeric precipitation inhibitors (e.g., HPMC, PVP) can maintain a supersaturated state of the drug in the gastrointestinal tract, increasing the driving force for absorption.

  • Increase Permeability: Some excipients can act as permeation enhancers, though their use must be carefully evaluated for potential toxicity.[9]

Q4: Should I use a solution or a suspension for my initial in vivo studies with this compound?

A4: The choice between a solution and a suspension for early preclinical studies depends on the study's objective.

  • Solution: A solution formulation, if achievable, is often preferred for initial pharmacokinetic (PK) studies to determine the intrinsic absorption characteristics of the compound by maximizing its exposure.[12] This can help establish a baseline for bioavailability.

  • Suspension: If this compound has very low solubility, a suspension may be more practical. Micronizing the compound and using appropriate wetting and suspending agents is crucial for dose uniformity and reproducibility.[2]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Exposure After Oral Dosing

If you are observing low and inconsistent plasma concentrations of this compound in your in vivo studies, consider the following troubleshooting steps.

Troubleshooting Workflow for Low/Variable Exposure

start Low/Variable Plasma Exposure Observed check_solubility Is the compound solubility-limited? start->check_solubility check_permeability Is the compound permeability-limited? check_solubility->check_permeability No formulation_strategy Implement Formulation Strategies check_solubility->formulation_strategy Yes permeability_enhancers Consider Permeability Enhancers (with caution) check_permeability->permeability_enhancers Yes alt_route Consider Alternative Routes (e.g., IV for absolute bioavailability) check_permeability->alt_route Uncertain particle_size Particle Size Reduction (Micronization/Nanosuspension) formulation_strategy->particle_size asd Amorphous Solid Dispersion formulation_strategy->asd lipid Lipid-Based Formulation (e.g., SEDDS) formulation_strategy->lipid reassess_pk Re-evaluate in vivo PK particle_size->reassess_pk asd->reassess_pk lipid->reassess_pk permeability_enhancers->reassess_pk alt_route->reassess_pk cluster_cell Target Cell receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Apoptosis) nucleus->response This compound This compound This compound->kinase1 Inhibition start Poorly Soluble Compound (this compound) physchem Physicochemical Characterization (Solubility, Permeability, pKa, LogP) start->physchem formulation Formulation Screening (In vitro dissolution) physchem->formulation invivo_pk In vivo PK Screening (Rodent model) formulation->invivo_pk lead_formulation Lead Formulation Selection invivo_pk->lead_formulation dose_escalation Dose Escalation & PK/PD lead_formulation->dose_escalation efficacy Efficacy Studies dose_escalation->efficacy

References

Best practices for storing and handling VU0448088

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage, handling, and use of the chemical compound VU0448088. It is intended for researchers, scientists, and drug development professionals. Please consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring accurate experimental results.

Storage Conditions:

ParameterRecommendation
TemperatureStore at -20°C for long-term storage.
For short-term storage (weeks), 4°C is acceptable.
AtmosphereStore in a dry, inert atmosphere (e.g., under Argon or Nitrogen).
LightProtect from light.
ContainerKeep in a tightly sealed, light-resistant container.

Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Dispensing: For precise measurements of small quantities, it is recommended to dissolve the compound in a suitable solvent and aliquot the solution.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

ProblemPossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent.Consult the solubility data. If the compound is poorly soluble in aqueous solutions, consider using an organic solvent such as DMSO or ethanol. Sonication may aid dissolution.
Compound has precipitated out of solution.Warm the solution gently (if the compound is heat-stable). Ensure the storage temperature of the stock solution is appropriate.
Inconsistent experimental results Compound degradation.Ensure proper storage conditions are maintained. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.
Inaccurate concentration.Verify calculations and the calibration of weighing equipment. Use a calibrated pipette for solution transfer.
No biological activity observed Incorrect compound used.Verify the identity and purity of the compound.
Compound is inactive under experimental conditions.Re-evaluate the experimental design, including concentration, incubation time, and cell line used.

Frequently Asked Questions (FAQs)

Q: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, we recommend dissolving this compound in a high-purity, anhydrous solvent such as DMSO to the desired concentration. For a 10 mM stock solution, for example, add 1 mL of DMSO to X mg of this compound (where X is 0.01 * molecular weight of this compound). Mix thoroughly by vortexing or sonication until the compound is completely dissolved. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Q: What is the stability of this compound in solution?

A: The stability of this compound in solution is dependent on the solvent and storage conditions. In general, solutions in anhydrous DMSO stored at -20°C should be stable for several months. Aqueous solutions are less stable and should be prepared fresh for each experiment. It is recommended to protect all solutions from light.

Q: Is this compound toxic?

A: The toxicological properties of this compound have not been fully elucidated. As with any chemical compound, it should be handled with care. Avoid direct contact with skin and eyes, and prevent inhalation or ingestion. Refer to the MSDS for any known hazards.

Experimental Workflow and Signaling Pathway

General Experimental Workflow:

The following diagram illustrates a general workflow for an in vitro experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution treat_cells Treat Cells with this compound prep_stock->treat_cells prep_cells Culture and Plate Cells prep_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Biological Assay incubate->assay data_analysis Analyze and Interpret Data assay->data_analysis

A generalized workflow for in vitro cell-based assays with this compound.

Hypothetical Signaling Pathway:

This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, for illustrative purposes.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 This compound This compound This compound->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

A hypothetical signaling pathway illustrating potential modulation by this compound.

Validation & Comparative

A Comparative Guide to M5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on VU0448088

Initial searches for the pharmacological data of this compound have revealed that this compound, also known as ML253, is a potent and brain-penetrant positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4), not subtype 5 (M5).[1][2][3][4][5] Available data indicates that this compound (ML253) exhibits EC50 values of 56 nM and 176 nM for human and rat M4 receptors, respectively.[1][4][5] As this compound targets a different receptor subtype, a direct performance comparison with M5 PAMs would not be scientifically meaningful.

Therefore, this guide will provide a comprehensive comparison of several well-characterized M5 PAMs, offering researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate tool compound for their studies.

Introduction to M5 Positive Allosteric Modulators

The M5 muscarinic acetylcholine receptor is a Gq-coupled receptor primarily expressed in the central nervous system. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key signaling event. Due to a lack of selective ligands, the physiological roles of the M5 receptor are not fully understood.[6] The development of M5-selective PAMs is crucial for elucidating its function and therapeutic potential.[6][7][8][9]

Comparative Pharmacological Data of M5 PAMs

The following table summarizes the in vitro potency and selectivity of several key M5 PAMs. These compounds have been instrumental in advancing the understanding of M5 receptor pharmacology.

CompoundhM5 EC50 (nM)rM5 EC50 (nM)Selectivity vs. M1, M2, M3, M4CNS PenetrantReference
ML1291,100->30-fold vs M1/M3, inactive at M2/M4No[6]
ML1721,900->30 µM vs M1-M4No[1]
ML326550470>30 µM vs M1-M4Limited[5]
ML380190610>10-fold vs M1/M3, inactive at M2/M4Yes[3][8][10]
VU02384291,160->30-fold vs M1/M3, inactive at M2/M4No[7]
VU0365114--Highly selective-[2]
VU04002651,900-Completely selective vs M1-M4-[2]

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for assessing the activity of M5 PAMs by measuring the increase in intracellular calcium concentration following receptor activation.

Principle: M5 receptor activation by an agonist, potentiated by a PAM, leads to a Gq-mediated signaling cascade that results in the release of calcium from intracellular stores. This change in calcium concentration is detected using a fluorescent calcium indicator.

General Protocol:

  • Cell Culture: CHO or HEK293 cells stably expressing the human or rat M5 receptor are cultured in appropriate media.

  • Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition: The PAM is added to the wells at various concentrations and incubated.

  • Agonist Stimulation: An M5 receptor agonist (e.g., acetylcholine) is added to the wells to stimulate the receptor.

  • Signal Detection: The fluorescence intensity is measured immediately using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

IP1 Accumulation Assay

This assay provides a more direct measure of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.

Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate. The accumulated IP1 is then quantified, typically using a competitive immunoassay with fluorescence resonance energy transfer (FRET).

General Protocol:

  • Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing the M5 receptor are cultured and plated in microplates.

  • Compound Incubation: Cells are pre-incubated with the PAM and LiCl-containing stimulation buffer.

  • Agonist Stimulation: An M5 receptor agonist is added to the wells, and the plate is incubated to allow for IP1 accumulation.

  • Lysis and Detection: Cells are lysed, and the detection reagents (e.g., IP1-d2 conjugate and anti-IP1 cryptate) are added.

  • Signal Measurement: After incubation, the FRET signal is measured. A decrease in the FRET signal is proportional to the amount of IP1 accumulated.

Visualizations

M5 Receptor Signaling Pathway

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers ACh Acetylcholine (ACh) ACh->M5 Binds PAM M5 PAM PAM->M5 Potentiates

Caption: M5 receptor signaling cascade.

General Experimental Workflow for M5 PAM Screening

M5_PAM_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture M5-expressing cells Cell_Plating 2. Plate cells in microplate Cell_Culture->Cell_Plating Dye_Loading 3. Load with Ca²⁺ dye or add IP1 stimulation buffer Cell_Plating->Dye_Loading Add_PAM 4. Add M5 PAM (test compound) Dye_Loading->Add_PAM Add_Agonist 5. Add ACh (agonist) Add_PAM->Add_Agonist Measure_Signal 6. Measure fluorescence (Ca²⁺) or FRET signal (IP1) Add_Agonist->Measure_Signal Data_Analysis 7. Analyze dose-response curves (EC₅₀, % Max Response) Measure_Signal->Data_Analysis

Caption: Workflow for M5 PAM functional assays.

References

Unveiling the Selectivity of VU0448088 for the M5 Muscarinic Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a compound's selectivity is paramount. This guide provides an objective comparison of VU0448088's performance as a positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine (B1216132) receptor against other notable M5 PAMs. The analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research applications.

The muscarinic acetylcholine M5 receptor, a Gq-coupled receptor, has emerged as a promising therapeutic target for a variety of neurological disorders. The development of selective ligands for this receptor is crucial for elucidating its physiological roles and for the advancement of targeted therapies. This compound (also known as ML326 and VU0467903) is a potent and selective M5 PAM. This guide evaluates its selectivity profile in comparison to other well-characterized M5 PAMs: ML129, ML172, and ML380.

Quantitative Comparison of M5 PAMs

The following tables summarize the half-maximal effective concentration (EC50) values for this compound and its alternatives across the five human muscarinic acetylcholine receptors (M1-M5). The data is derived from in vitro calcium mobilization assays, a standard method for assessing the activity of Gq-coupled receptors. A lower EC50 value indicates higher potency.

CompoundM1 EC50 (µM)M2 EC50 (µM)M3 EC50 (µM)M4 EC50 (µM)M5 EC50 (µM)
This compound (ML326) >30[1]>30[1]>30[1]>30[1]0.409 - 0.55[1][2]
ML129>30[3]Inactive[3]>30[3]Inactive[3]1.16[3]
ML172>30Inactive>30Inactive1.9[4]
ML3805.4[5]Inactive[5]2.1[5]Inactive[5]0.19[5][6]

Table 1: Selectivity Profile of M5 Positive Allosteric Modulators (PAMs) at Human Muscarinic Receptors. This table showcases the superior selectivity of this compound for the M5 receptor, with minimal to no activity at other muscarinic subtypes at concentrations up to 30 µM. ML129 and ML172 also demonstrate high selectivity. In contrast, ML380, while being the most potent M5 PAM, exhibits some off-target activity at M1 and M3 receptors.

CompoundRat M5 EC50 (µM)
This compound (ML326) 0.47 - 0.5[1][2]
ML3800.61[5][6]

Table 2: Potency of M5 PAMs at the Rat M5 Receptor. This table provides a comparison of potency for select compounds at the rat M5 receptor, which is often used in preclinical in vivo studies.

Experimental Protocols

The data presented in this guide were primarily generated using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M1, M3, and M5. For the G_i_-coupled M2 and M4 receptors, a chimeric G-protein (Gqi5) is co-expressed to enable coupling to the calcium signaling pathway.

Materials:

  • CHO cells stably expressing one of the human M1, M2/Gqi5, M3, M4/Gqi5, or M5 receptors.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (this compound and other PAMs).

  • Acetylcholine (ACh) as the orthosteric agonist.

  • 384-well microplates.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CHO cells into 384-well black-wall, clear-bottom microplates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate the plate to allow the cells to take up the dye.

  • Compound Addition: Add the test compounds (e.g., this compound) at various concentrations to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (EC20) of acetylcholine to stimulate the receptors.

  • Signal Detection: Measure the fluorescence intensity over time using a kinetic plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the fluorescence response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams were generated using Graphviz (DOT language).

G M5 Receptor Signaling Pathway cluster_membrane Cell Membrane M5_Receptor M5 Receptor Gq Gq Protein M5_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M5_Receptor Binds This compound This compound (PAM) This compound->M5_Receptor Enhances ACh Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2+ Ca2+ Release ER->Ca2+ Triggers

Caption: M5 Receptor Gq-Mediated Signaling Pathway.

G Calcium Mobilization Assay Workflow Start Start Cell_Plating Seed M5-expressing CHO cells in 384-well plate Start->Cell_Plating Incubation1 Incubate Overnight Cell_Plating->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate Dye_Loading->Incubation2 Compound_Addition Add this compound (PAM) Incubation2->Compound_Addition Incubation3 Short Incubation Compound_Addition->Incubation3 Agonist_Addition Add Acetylcholine (EC20) Incubation3->Agonist_Addition Signal_Detection Measure Fluorescence (Kinetic Read) Agonist_Addition->Signal_Detection Data_Analysis Generate Dose-Response Curve and calculate EC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

The experimental data robustly supports the high selectivity of this compound for the M5 muscarinic receptor. With an EC50 in the sub-micromolar range for M5 and negligible activity at other muscarinic subtypes, this compound stands out as a superior tool for investigating M5 receptor pharmacology. While ML380 offers higher potency, its reduced selectivity may present challenges in studies requiring precise M5 modulation without confounding effects from M1 and M3 receptor activation. Both ML129 and ML172 are also highly selective but are less potent than this compound. Therefore, for researchers prioritizing selectivity to ensure target engagement with minimal off-target effects, this compound is an excellent choice.

References

A Comparative Analysis of the Efficacy of VU0448088 and Other mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of VU0448088, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with other notable mGluR4 PAMs. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for evaluating these compounds.

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission.[1] As such, it has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. Positive allosteric modulators of mGluR4 are of particular interest as they offer the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric agonists.[1][2] This guide focuses on the comparative efficacy of this compound and other key mGluR4 PAMs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Quantitative Efficacy Comparison of mGluR4 PAMs

The following table summarizes the in vitro efficacy of this compound and other selected mGluR4 PAMs. The primary metrics for comparison are the half-maximal effective concentration (EC50) and the fold-shift of the glutamate concentration-response curve. A lower EC50 value indicates higher potency, while a larger fold-shift suggests a greater enhancement of the glutamate response.

CompoundEC50 (nM)Fold ShiftSpeciesAssay TypeReference
This compound (ML182) 291 (human), 376 (rat)11.2Human, RatNot Specified
(-)-PHCCC 41005.5Not SpecifiedNot Specified[3][4]
VU0080421 460027.2Not SpecifiedCalcium Mobilization[3]
VU0001171 65036HumanNot Specified[4]
VU0092145 18002.7Not SpecifiedNot Specified[4]
Lu AF21934 500Not ReportedHumanFLIPR Assay[5][6]
ADX88178 4 (human), 9 (rat)Not ReportedHuman, RatNot Specified[7]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro functional assays designed to measure the potentiation of the mGluR4 response to glutamate. A commonly employed method is the calcium mobilization assay, which is particularly suited for high-throughput screening.

Representative Experimental Protocol: Calcium Mobilization Assay

This protocol outlines a typical workflow for assessing the efficacy of mGluR4 PAMs using a calcium mobilization assay in a recombinant cell line.

  • Cell Culture and Plating:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably co-expressing the human or rat mGluR4 and a chimeric G-protein (e.g., Gqi5) are used. The chimeric G-protein couples the Gi/o-linked mGluR4 to the Gq pathway, enabling the measurement of intracellular calcium mobilization upon receptor activation.[2]

    • Cells are cultured in appropriate media (e.g., Ham's F-12 or DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., G418, hygromycin B) to maintain receptor and G-protein expression.

    • Cells are plated into 96-well or 384-well black-walled, clear-bottom microplates at a seeding density that ensures a confluent monolayer on the day of the assay. Plates are incubated overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation:

    • Test compounds (e.g., this compound and comparators) are serially diluted in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentration range for generating dose-response curves.

    • These stock solutions are further diluted in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final concentrations. The final DMSO concentration in the assay is typically kept below 0.5% to avoid solvent-induced artifacts.

  • Calcium Indicator Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.[8] Pluronic acid F-127 is often included to aid in dye solubilization and loading.[8]

    • After the incubation period, the dye solution is removed, and the cells are washed with assay buffer to remove any extracellular dye. A final volume of assay buffer is added to each well.

  • Assay Procedure (FLIPR or FlexStation):

    • The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a FlexStation.

    • A baseline fluorescence reading is taken before the addition of compounds.

    • The test compound (PAM) is added to the wells, and the cells are incubated for a short period (e.g., 1.5-5 minutes).[8]

    • An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response) is then added to the wells to stimulate the receptor.

    • Fluorescence is monitored continuously in real-time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence intensity upon glutamate addition is quantified.

    • The data are normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a saturating concentration of glutamate.

    • Dose-response curves for the PAMs are generated by plotting the potentiation of the glutamate response against the compound concentration.

    • EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • To determine the fold-shift, glutamate concentration-response curves are generated in the absence and presence of a fixed concentration of the PAM. The fold-shift is the ratio of the glutamate EC50 in the absence of the PAM to the glutamate EC50 in the presence of the PAM.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for evaluating PAM efficacy.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM mGluR4 PAM (e.g., this compound) PAM->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Ca_channels Presynaptic Ca2+ Channels PKA->Ca_channels Modulates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channels->Neurotransmitter_Release Leads to PLC Phospholipase C PKC Protein Kinase C PLC->PKC Activates PKC->Ca_channels Inhibits

Caption: mGluR4 signaling pathway with positive allosteric modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Plating (mGluR4-expressing cells) B 2. Compound Dilution (PAMs & Glutamate) A->B C 3. Dye Loading (Calcium Indicator) B->C D 4. Baseline Fluorescence Measurement C->D E 5. PAM Addition D->E F 6. Glutamate (EC20) Addition E->F G 7. Real-time Fluorescence Monitoring F->G H 8. Data Normalization G->H I 9. Dose-Response Curve Generation H->I J 10. EC50 & Fold-Shift Calculation I->J

Caption: Experimental workflow for mGluR4 PAM efficacy testing.

References

A Comparative Guide to M5 Negative Allosteric Modulators: VU0448088 in the Context of Pioneering Tools

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the M5 negative allosteric modulator (NAM) VU0448088 has yielded no publicly available scientific literature or experimental data. This suggests that this compound may be a compound in early-stage development, a proprietary molecule not yet disclosed in publications, or potentially an incorrect identifier. In the absence of information on this compound, this guide provides a comprehensive comparison of two key, publicly characterized M5 NAMs: ML375 and VU6008667. This analysis will serve as a valuable resource for researchers in the field by contextualizing the properties and applications of selective M5 inhibitors.

The muscarinic acetylcholine (B1216132) M5 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.[1][2] This localization has implicated the M5 receptor in the modulation of dopamine (B1211576) release and, consequently, in the pathophysiology of addiction and other neuropsychiatric disorders. The development of selective M5 negative allosteric modulators (NAMs) offers a promising therapeutic avenue for these conditions.[3]

Key M5 Negative Allosteric Modulators: ML375 and VU6008667

ML375 was the first reported potent and selective M5 NAM, representing a significant breakthrough in the study of M5 receptor function.[1][4][5][6] Building on the scaffold of ML375, VU6008667 was subsequently developed to possess a shorter pharmacokinetic half-life, making it more suitable for specific preclinical research paradigms, such as reinstatement models of addiction.[2][7]

Comparative Performance Data

The following tables summarize the available quantitative data for ML375 and VU6008667, highlighting their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of M5 NAMs

CompoundTargetIC50 (human)IC50 (rat)Selectivity vs. M1-M4Reference
ML375M5300 nM790 nM>100-fold (>30 µM)[1][5]
VU6008667M5~300 nM (equipotent to ML375)Equipotent to human M5High[2][7]

Table 2: Pharmacokinetic Properties of M5 NAMs in Rats

CompoundHalf-life (t1/2)CNS Penetration (Brain:Plasma Ratio)Reference
ML375~80 hoursHigh[2][7]
VU6008667~2.3 hoursHigh[2][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M5 receptor signaling pathway and a general workflow for the characterization of M5 NAMs.

M5_Signaling_Pathway M5 Receptor Signaling Pathway ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: M5 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for M5 NAM Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies HTS High-Throughput Screening Potency Potency Assay (e.g., Ca2+ flux) HTS->Potency Selectivity Selectivity Assays (M1-M4 receptors) Potency->Selectivity Mechanism Mechanism of Action (Allosteric vs. Orthosteric) Selectivity->Mechanism PK Pharmacokinetic Studies Mechanism->PK Efficacy Efficacy Models (e.g., Addiction paradigms) PK->Efficacy

Caption: Experimental Workflow for M5 NAM Characterization.

Experimental Protocols

In Vitro Potency and Selectivity Assays

A common method to determine the potency and selectivity of M5 NAMs involves a functional assay measuring intracellular calcium mobilization in cells expressing the human or rat M5 receptor.

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with the cDNA encoding the human or rat M5 receptor. For selectivity profiling, cell lines expressing M1, M2, M3, and M4 receptors are also used.

Calcium Flux Assay:

  • Transfected cells are plated in 96- or 384-well black-walled, clear-bottom plates.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • The cells are washed to remove excess dye.

  • The test compound (e.g., ML375 or VU6008667) is added at various concentrations and incubated for a specified period.

  • The agonist acetylcholine (ACh) is added at a concentration that elicits a half-maximal response (EC50) or a near-maximal response (EC80).

  • Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • The IC50 value, the concentration of the NAM that inhibits 50% of the agonist-induced response, is calculated from the concentration-response curves.

Mechanism of Action: Allosteric versus Orthosteric Binding

To confirm that the negative modulation is occurring at an allosteric site rather than the orthosteric acetylcholine binding site, radioligand binding assays are performed.[1]

Radioligand Binding Assay:

  • Cell membranes are prepared from CHO or HEK293 cells expressing the M5 receptor.

  • Membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Increasing concentrations of the test compound are added to compete for binding with the radioligand.

  • A known orthosteric antagonist (e.g., atropine) is used as a positive control for displacement.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • A lack of displacement of the orthosteric radioligand by the test compound, even at high concentrations, suggests an allosteric mechanism of action.[1]

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are crucial for evaluating the in vivo properties of M5 NAMs, including their pharmacokinetic profiles and therapeutic potential.

Pharmacokinetic Studies:

  • The test compound is administered to rats or other suitable animal models via a relevant route (e.g., oral or intraperitoneal).

  • Blood samples are collected at various time points post-administration.

  • At the end of the study, brain tissue is also collected.

  • The concentration of the compound in plasma and brain homogenates is determined using analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including half-life (t1/2) and brain-to-plasma concentration ratio, are calculated.[2][7]

Efficacy Studies in Models of Addiction:

  • Self-Administration Paradigm: Rats are trained to self-administer a drug of abuse (e.g., cocaine or an opioid) by pressing a lever.[3] Once stable self-administration is established, the M5 NAM is administered prior to the session. A reduction in the number of drug infusions is indicative of efficacy.

  • Reinstatement Model: Following self-administration training, the drug is withdrawn, and lever pressing is extinguished. Reinstatement of drug-seeking behavior is then triggered by a cue previously associated with the drug or a small priming dose of the drug. The ability of the M5 NAM to block this reinstatement is a measure of its potential to prevent relapse.

Conclusion

While information on this compound remains elusive, the characterization of ML375 and its successor VU6008667 has provided invaluable tools for the scientific community to probe the function of the M5 receptor. ML375 serves as a foundational tool with high selectivity and CNS penetration, while VU6008667 offers a refined pharmacokinetic profile suitable for specific in vivo experimental designs. The continued development of novel M5 NAMs, guided by the understanding gained from these pioneering compounds, holds significant promise for the treatment of substance use disorders and other neurological conditions. Researchers entering this field can utilize the established experimental protocols to effectively characterize new chemical entities targeting the M5 allosteric site.

References

Benchmarking a Novel Antipsychotic Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antipsychotic drugs is a critical area of research aimed at improving the treatment of psychotic disorders such as schizophrenia. A crucial step in this process is the rigorous benchmarking of new chemical entities against established antipsychotic medications. This guide provides a framework for comparing a hypothetical novel compound, here designated VU0448088, against a panel of known typical and atypical antipsychotic drugs. The methodologies and data presented herein are based on established preclinical and clinical evaluation paradigms in the field of antipsychotic drug discovery.

Introduction to Antipsychotic Drug Classes

Antipsychotic drugs are broadly categorized into two classes: typical (first-generation) and atypical (second-generation).

  • Typical Antipsychotics: These agents, such as haloperidol (B65202) and chlorpromazine, primarily act as antagonists at the dopamine (B1211576) D2 receptor. Their efficacy is most pronounced against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), but they are often associated with a higher incidence of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.

  • Atypical Antipsychotics: This class, which includes clozapine, risperidone, and olanzapine, exhibits a broader receptor binding profile. In addition to D2 receptor antagonism, they often have significant activity at serotonin (B10506) receptors, particularly 5-HT2A. This multi-receptor action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, as well as a generally lower risk of EPS compared to typical antipsychotics.

Comparative Data of Known Antipsychotic Drugs

A thorough benchmarking process requires a direct comparison of the pharmacological and physiological effects of the novel compound with those of established drugs. The following tables summarize key in vitro and in vivo data for a selection of well-characterized antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
DrugClassDopamine D2Serotonin 5-HT2AMuscarinic M1Histamine H1Adrenergic α1
Haloperidol Typical1.234>10,0001,8008
Chlorpromazine Typical1.03.1103.02.1
Clozapine Atypical1265.41.96.36.8
Risperidone Atypical3.10.16>10,000210.7
Olanzapine Atypical1142719
Aripiprazole Atypical (D2 Partial Agonist)0.343.4>10,0006057
This compound HypotheticalData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Table 2: Preclinical Efficacy and Side Effect Profile
DrugConditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)Weight Gain (in rodents)
Haloperidol 0.060.5Low
Chlorpromazine 1.55.0Moderate
Clozapine 20>100High
Risperidone 0.15.0Moderate
Olanzapine 0.5>30High
Aripiprazole 0.8>100Low
This compound Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for key experiments essential for benchmarking a novel antipsychotic candidate.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of neurotransmitter receptors relevant to antipsychotic action and side effects.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, M1, H1, α1).

    • Incubate the membrane homogenates with a specific radioligand for the receptor of interest at a concentration near its Kd.

    • Add increasing concentrations of the test compound (e.g., this compound) or a known competitor (for standard curve).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Rodents
  • a) Conditioned Avoidance Response (CAR)

    • Objective: To assess the antipsychotic potential of a compound. This model is sensitive to the dopamine D2 receptor blockade, a hallmark of all clinically effective antipsychotics.

    • Methodology:

      • Train rats in a shuttle box where a conditioned stimulus (e.g., a light or tone) is followed by an unconditioned stimulus (e.g., a mild foot shock).

      • The animal learns to avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus presentation.

      • Once the animals are trained to a stable baseline of avoidance, administer various doses of the test compound or a vehicle control.

      • Test the animals for their ability to perform the avoidance response. A dose-dependent blockade of the avoidance response, without impairing the escape response to the shock, is indicative of antipsychotic-like activity.

      • Determine the ED50, the dose at which the compound produces a 50% reduction in conditioned avoidance responding.

  • b) Catalepsy Induction

    • Objective: To evaluate the propensity of a compound to induce extrapyramidal side effects (EPS).

    • Methodology:

      • Administer the test compound to rats at various doses.

      • At specified time points after administration, place the rat's forepaws on a horizontal bar raised a few inches from the surface.

      • Measure the time it takes for the rat to remove both paws and return to a normal posture.

      • A prolonged time to descend is indicative of catalepsy.

      • Determine the ED50 for catalepsy induction. A large therapeutic window between the ED50 for CAR and the ED50 for catalepsy suggests a lower risk of EPS.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the evaluation strategy for a new antipsychotic candidate.

G cluster_0 Dopamine D2 Receptor Pathway (Typical Antipsychotics) cluster_1 Serotonin 5-HT2A Receptor Pathway (Atypical Antipsychotics) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi D2R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Typical_Antipsychotic Typical Antipsychotic (e.g., Haloperidol) Typical_Antipsychotic->D2R Blocks Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq HT2AR->Gq Couples to PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Increases Atypical_Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Atypical_Antipsychotic->HT2AR Blocks G cluster_workflow Benchmarking Workflow for a Novel Antipsychotic Candidate (this compound) start Novel Compound (this compound) in_vitro In Vitro Profiling start->in_vitro Primary Screening in_vivo_efficacy In Vivo Efficacy Models in_vitro->in_vivo_efficacy Promising Profile in_vivo_safety In Vivo Safety/Side Effect Models in_vitro->in_vivo_safety Promising Profile sub_in_vitro Receptor Binding Assays Functional Assays in_vitro->sub_in_vitro data_analysis Data Analysis and Comparison with Known Antipsychotics in_vivo_efficacy->data_analysis sub_in_vivo_efficacy Conditioned Avoidance Response Prepulse Inhibition in_vivo_efficacy->sub_in_vivo_efficacy in_vivo_safety->data_analysis sub_in_vivo_safety Catalepsy Induction Metabolic Studies (Weight Gain) in_vivo_safety->sub_in_vivo_safety decision Go/No-Go Decision for Further Development data_analysis->decision

Unraveling the Potency of VU0448088 (ML253): A Comparative Guide to a Key M4 Muscarinic Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals invested in the advancement of treatments for neurological and psychiatric disorders, a deep understanding of seminal tool compounds is paramount. VU0448088, also known as ML253, has emerged as a critical chemical probe for exploring the therapeutic potential of the M4 muscarinic acetylcholine (B1216132) receptor. This guide provides a comprehensive comparison of key findings from seminal papers on this compound, presenting its pharmacological data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action.

This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Developed at the Vanderbilt Center for Neuroscience Drug Discovery, it has been instrumental in validating the M4 receptor as a promising target for the treatment of schizophrenia and other central nervous system disorders.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effect of the endogenous neurotransmitter, acetylcholine, offering a more nuanced and potentially safer pharmacological profile.[2][3]

Comparative Pharmacological Data

The following tables summarize the key quantitative data from the primary publication by Le et al. (2012) and other relevant studies, providing a clear comparison of this compound's potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of this compound (ML253)

ParameterHuman M4Rat M4
EC5056 nM176 nM
Fold Shift of ACh CRC10650

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect. Fold Shift of ACh CRC (Acetylcholine Concentration-Response Curve) indicates the extent to which this compound potentiates the response to acetylcholine.

Table 2: Muscarinic Receptor Subtype Selectivity of this compound (ML253)

Receptor SubtypeActivity
M1Inactive
M2Inactive
M3Inactive
M5Inactive

Data indicates that this compound is highly selective for the M4 receptor subtype, showing no activity at other muscarinic receptors.

Table 3: In Vivo Pharmacokinetics of this compound (ML253) in Rats

Route of AdministrationDose (mg/kg)Brain Concentration (µM) at 30 minPlasma Concentration (µM) at 30 minBrain/Plasma Ratio
Intraperitoneal (IP)101.20.81.5

This data demonstrates the ability of this compound to cross the blood-brain barrier and achieve significant concentrations in the central nervous system.

Table 4: In Vivo Efficacy of this compound (ML253) in a Preclinical Model of Schizophrenia

TreatmentDose (mg/kg, IP)% Reversal of Amphetamine-Induced Hyperlocomotion
Vehicle-0%
This compound1026%
This compound3047.9%
This compound56.653.7%
This compound10057.3%

This table shows the dose-dependent efficacy of this compound in a rodent model that is sensitive to known antipsychotic drugs.[1]

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the pivotal experiments are provided below.

In Vitro Potency and Selectivity Assays

Cell Culture and Transfection:

  • HEK293 cells were stably transfected with the human or rat M4 muscarinic receptor.

  • Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

Calcium Mobilization Assay:

  • Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A range of concentrations of this compound was added to the cells.

  • After a pre-incubation period, a sub-maximal concentration of acetylcholine (EC20) was added to stimulate the cells.

  • Changes in intracellular calcium levels were measured using a fluorescence plate reader.

  • Data was normalized to the response of acetylcholine alone and EC50 values were calculated using a four-parameter logistic equation.

  • Selectivity was determined by performing the same assay on cells expressing M1, M2, M3, and M5 receptors.

In Vivo Pharmacokinetic Studies

Animal Model:

  • Male Sprague-Dawley rats were used for the study.

Drug Administration and Sample Collection:

  • This compound was formulated in a vehicle of 20% hydroxypropyl-β-cyclodextrin.

  • A single dose of 10 mg/kg was administered via intraperitoneal injection.

  • At 30 minutes post-dose, animals were euthanized, and blood and brain tissue were collected.

  • Plasma was separated from blood by centrifugation. Brain tissue was homogenized.

Bioanalysis:

  • Concentrations of this compound in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Amphetamine-Induced Hyperlocomotion Model

Animal Model:

  • Male Sprague-Dawley rats were used.

Experimental Procedure:

  • Animals were habituated to open-field activity chambers.

  • This compound or vehicle was administered via intraperitoneal injection.

  • 30 minutes after this compound administration, amphetamine (1.5 mg/kg) was administered to induce hyperlocomotion.

  • Locomotor activity (distance traveled) was recorded for 90 minutes using an automated activity monitoring system.

  • The percentage reversal of hyperlocomotion was calculated by comparing the activity of this compound-treated animals to vehicle-treated and amphetamine-only treated groups.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of the M4 receptor and the experimental workflow for evaluating this compound.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling (e.g., K+ channel modulation) G_protein->Downstream cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Potency Potency (EC50) Calcium Mobilization Selectivity Selectivity vs. M1, M2, M3, M5 Potency->Selectivity PK Pharmacokinetics (Brain Penetration) Selectivity->PK Efficacy Efficacy in Animal Model (Amphetamine-Induced Hyperlocomotion) PK->Efficacy Start Compound Synthesis This compound (ML253) Start->Potency

Caption: Experimental workflow for the evaluation of this compound.

References

Assessing the Translational Potential of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) represents a promising therapeutic strategy for treating cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Unlike direct agonists, which have been hampered by a lack of subtype selectivity leading to undesirable side effects, M1 PAMs offer a more nuanced approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] This guide provides a comparative assessment of the translational potential of several M1 PAMs developed at Vanderbilt University, namely VU0467319 (also known as VU319), VU0486846, and VU0453595, as representative examples of this class of compounds. Publicly available data for a compound specifically named VU0448088 could not be located.

Mechanism of Action and Therapeutic Rationale

M1 receptors are highly expressed in brain regions critical for learning and memory.[3] Their activation can potentially improve cognitive function and may also have disease-modifying effects in Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides.[2] PAMs bind to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site, and induce a conformational change that increases the receptor's affinity and/or efficacy for acetylcholine. This mechanism preserves the temporal and spatial dynamics of endogenous cholinergic signaling, which is thought to reduce the risk of the persistent receptor activation that can lead to adverse effects.[3]

A key challenge in the development of M1 PAMs has been to create compounds that are potent enhancers of acetylcholine signaling without exhibiting intrinsic agonist activity (ago-PAMs), which can lead to over-activation of the M1 receptor and result in adverse effects like seizures and cognitive impairment.[1][4]

Comparative Efficacy and Safety of Representative M1 PAMs

The following tables summarize the key preclinical data for VU0467319, VU0486846, and VU0453595, highlighting their potency, selectivity, and in vivo effects.

CompoundM1 PAM EC50 (human)M1 Agonism (EC50)Selectivity vs. M2-M5In Vivo Efficacy ModelKey FindingsReference
VU0467319 (VU319) 492 nM> 30 µMHighMultiple preclinical cognition modelsAdvanced to Phase I clinical trials. Well-tolerated with no cholinergic adverse effects in rats, dogs, and non-human primates.[5]
VU0486846 Weak agonist activity in high receptor reserve cellsDevoid of agonist actions in prefrontal cortexHighly selectiveNovel Object Recognition, Risperidone-induced cognitive deficitsRobust efficacy in cognitive models without seizure liability or cholinergic adverse events. Reversed cognitive deficits induced by atypical antipsychotics.[1][2]
VU0453595 Not specifiedDevoid of agonist activityHighly selectiveNovel Object RecognitionRobust efficacy in enhancing cognitive function without inducing behavioral convulsions, unlike some ago-PAMs.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for assessing the translational potential of these compounds.

In Vitro Potency and Selectivity Assays:

  • Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • PAM Activity Protocol:

    • Cells are incubated with varying concentrations of the test compound (e.g., VU0467319).

    • A sub-maximal concentration (EC20) of acetylcholine is added to stimulate the receptor.

    • The fluorescence intensity is measured using a plate reader (e.g., FLIPR).

    • Data are normalized to the maximal response induced by a saturating concentration of acetylcholine. EC50 values are calculated using a four-parameter logistic equation.

  • Agonist Activity Protocol:

    • Cells are incubated with varying concentrations of the test compound in the absence of acetylcholine.

    • Fluorescence is measured and compared to the maximal response induced by acetylcholine to determine the degree of intrinsic agonist activity.

  • Selectivity Profiling: The PAM and agonist protocols are repeated in cell lines expressing the M2, M3, M4, and M5 receptor subtypes to determine the compound's selectivity.

In Vivo Behavioral Assays:

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. All procedures are conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

  • Novel Object Recognition (NOR) Task: A test of recognition memory.

    • Habituation: Animals are allowed to explore an open-field arena.

    • Training (Sample Phase): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Testing (Choice Phase): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

    • The test compound is administered prior to the training or testing phase to assess its effect on memory performance.

  • Assessment of Cholinergic Adverse Effects: Animals are observed for signs of cholinergic toxicity, such as salivation, lacrimation, urination, defecation (SLUD), tremors, and convulsions, following administration of the test compound at various doses.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1R Binds PAM This compound (M1 PAM) PAM->M1R Allosterically Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognition Cognitive Enhancement Ca->Cognition Leads to PKC->Cognition Leads to

M1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Potency Determine M1 PAM Potency (EC50) in cell-based assays Agonism Assess Intrinsic Agonist Activity Potency->Agonism Selectivity Profile Selectivity against M2-M5 Receptors Agonism->Selectivity PK Pharmacokinetic Profiling (Brain Penetration) Selectivity->PK Efficacy Cognitive Efficacy Models (e.g., Novel Object Recognition) PK->Efficacy Safety Assess Cholinergic Adverse Effects Efficacy->Safety Translational Translational Potential Assessment Safety->Translational

References

Safety Operating Guide

Navigating the Disposal of VU0448088: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Protocol

In the absence of a specific SDS for VU0448088, the following procedural steps, based on established guidelines for unknown chemical disposal, should be strictly followed.[1][2][3][4][5]

Step 1: Attempt to Identify the Chemical

Before proceeding with disposal, make every effort to identify the compound.[3][5]

  • Internal Documentation: Thoroughly check laboratory notebooks, chemical inventory systems, and internal databases for any records pertaining to this compound.

  • Labeling: Carefully inspect the container for any additional labels, chemical structures, or manufacturer information that might provide clues to its identity or hazards.[1]

  • Consult Colleagues: Inquire with the principal investigator, lab manager, or the researcher who synthesized or procured the substance.[1]

Step 2: Handle as a Hazardous Waste

If the chemical's identity cannot be definitively confirmed, it must be managed as a hazardous waste.[2][3]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and "this compound (Identity Unknown)".[2][3] Include the date of waste generation and the name of the responsible individual.

  • Segregation: Do not mix this compound with any other waste chemicals.[2] Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[1]

  • Container Integrity: Ensure the waste container is in good condition, chemically compatible with the unknown substance, and securely sealed to prevent leaks or spills.[2]

Step 3: Contact Environmental Health & Safety (EHS)

Your institution's Environmental Health & Safety (EHS) department is the primary resource for the disposal of unknown chemicals.

  • Notification: Inform EHS about the presence of an unknown chemical requiring disposal. Provide them with all available information, however limited.

  • Follow Guidance: Adhere strictly to the procedures and instructions provided by EHS for the packaging, pickup, and disposal of the waste. They may require further analysis of the substance before it can be transported and disposed of in compliance with regulations.[5]

General Safety and Handling Precautions

The following table summarizes general precautions to be taken when handling this compound in the absence of specific data.

Precaution CategoryRecommended Action
Personal ProtectiveEquipment (PPE) Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Engineering Controls Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Handling Avoid direct contact with skin and eyes. Do not ingest or inhale. Prevent the generation of dusts or aerosols. Wash hands thoroughly after handling.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Response In case of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container and treat it as hazardous waste. Report the spill to your EHS department.
First Aid If inhaled: Move to fresh air. If on skin: Wash immediately with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

Experimental Protocols and Signaling Pathways

A thorough search for specific experimental protocols or signaling pathways related to this compound did not yield any publicly available information. Researchers working with this compound should rely on their internal documentation and established laboratory procedures for analogous compounds.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of a research chemical where the specific SDS is unavailable.

G start Start: Disposal of this compound check_sds Is the Safety Data Sheet (SDS) available for this compound? start->check_sds follow_sds Follow specific disposal instructions in Section 13 of the SDS. check_sds->follow_sds Yes treat_as_unknown Treat as an unknown and potentially hazardous chemical. check_sds->treat_as_unknown No end End: Proper Disposal follow_sds->end attempt_id Attempt to identify the chemical through internal records and consultation. treat_as_unknown->attempt_id label_waste Label container clearly: 'Hazardous Waste' 'this compound (Identity Unknown)' attempt_id->label_waste segregate Segregate from other waste streams. label_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) for guidance and disposal. segregate->contact_ehs contact_ehs->end

Caption: Disposal workflow for a chemical with an unavailable SDS.

By adhering to these procedures, laboratory personnel can manage the disposal of this compound and other unidentified research chemicals in a manner that prioritizes safety, responsibility, and regulatory compliance.

References

Essential Safety and Handling Guidance for VU0448088

Author: BenchChem Technical Support Team. Date: December 2025

Recommended Personal Protective Equipment (PPE)

Given the absence of specific toxicity and hazard data for VU0448088, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles.
Skin and Body Protection Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Consider double-gloving.Prevents accidental skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful aerosols or dust.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial when working with compounds of unknown hazard. The following workflow diagram illustrates the key steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble & Inspect PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare & Decontaminate Fume Hood Gather_PPE->Prepare_Workspace Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Handle_Compound Weigh and Prepare Compound in Fume Hood Don_PPE->Handle_Compound Decontaminate Decontaminate Surfaces & Equipment Handle_Compound->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: A workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound should be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of in accordance with institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if properly trained, use an inert absorbent material to contain the spill. Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, or if you are not trained to handle them, contact your institution's environmental health and safety office immediately.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.